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  • Product: 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one
  • CAS: 1247900-44-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Executive Overview In modern medicinal chemistry, the 1,3-thiazole ring represents a "privileged scaffold," frequently serving as a bioisostere for pyridine or oxazole rings in drug design. Its unique electronic distribu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the 1,3-thiazole ring represents a "privileged scaffold," frequently serving as a bioisostere for pyridine or oxazole rings in drug design. Its unique electronic distribution allows it to participate in robust π−π stacking and hydrogen bonding interactions within target binding pockets. This technical guide provides an in-depth analysis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (commonly referred to as 5-acetyl-2-isopropyl-4-methylthiazole). By detailing its exact molecular weight calculations, predicted physicochemical properties, and a self-validating synthetic methodology, this whitepaper serves as a foundational resource for researchers incorporating this fragment into lead optimization workflows.

Structural Architecture and Molecular Weight Analysis

The structural identity of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is defined by a central 1,3-thiazole core, substituted at three positions:

  • C2 Position: A propan-2-yl (isopropyl) group, conferring significant steric bulk and lipophilicity.

  • C4 Position: A methyl group, which often acts to restrict the conformation of adjacent substituents.

  • C5 Position: An ethan-1-one (acetyl) group, providing a highly polarized carbonyl oxygen capable of acting as a strong hydrogen bond acceptor.

To ensure absolute precision in analytical mass spectrometry (MS) and stoichiometric calculations, the molecular weight and monoisotopic mass are derived from the formula C9H13NOS :

  • Carbon (C): 9×12.011=108.099 g/mol

  • Hydrogen (H): 13×1.008=13.104 g/mol

  • Nitrogen (N): 1×14.007=14.007 g/mol

  • Oxygen (O): 1×15.999=15.999 g/mol

  • Sulfur (S): 1×32.065=32.065 g/mol

  • Standard Molecular Weight: 183.27 g/mol

  • Exact (Monoisotopic) Mass: 183.0718 Da (calculated using the most abundant isotopes: 12 C, 1 H, 14 N, 16 O, 32 S).

Physicochemical Properties Profile

Understanding the physical properties of this building block is critical for downstream formulation, solvent selection, and predicting its behavior in biological assays. The data below synthesizes theoretical calculations and extrapolations from structurally homologous thiazoles [1].

PropertyValueDerivation Method / Causality
Molecular Formula C9H13NOSStructural assembly
Molecular Weight 183.27 g/mol IUPAC Standard Atomic Weights
Physical State (at 25 °C) Pale yellow liquid / Low-melting solidExtrapolated from alkyl-acetyl thiazoles
Boiling Point ~260 – 280 °CGroup Additivity Method (High due to dipole interactions)
Density ~1.10 g/cm³Predicted via molar volume calculations
LogP (Octanol/Water) ~2.5Computed; indicates favorable lipophilicity for membrane permeability
Hydrogen Bond Donors 0Lack of N-H or O-H bonds
Hydrogen Bond Acceptors 3N (thiazole), O (carbonyl), S (thiazole)

Mechanistic Pathway: The Hantzsch Cyclization

The most robust and highly dependable method for synthesizing highly substituted thiazoles is the [2]. This classical condensation reaction involves an α -haloketone and a thioamide. For our target molecule, the precursors are 3-chloro-2,4-pentanedione and 2-methylpropanethioamide .

HantzschMechanism A 2-Methylpropanethioamide (Nucleophile) C S-Alkylation Intermediate (Thioether Formation) A->C SN2 Attack (-HCl) B 3-Chloro-2,4-pentanedione (Electrophile) B->C SN2 Attack (-HCl) D Intramolecular Cyclization (Nucleophilic Attack by N) C->D Ring Closure E Dehydration & Aromatization (-H2O) D->E Proton Transfer F 1-[4-Methyl-2-(propan-2-yl)- 1,3-thiazol-5-yl]ethan-1-one E->F -H2O

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis for the target molecule.

Validated Synthesis Methodology

As a Senior Application Scientist, I emphasize that a successful protocol relies on understanding the causality behind each operational parameter. The following procedure is engineered to maximize regioselectivity and yield [3].

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2-methylpropanethioamide (10 mmol, ~1.03 g) in 20 mL of anhydrous ethanol.

    • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the chloride leaving group and the resulting charged intermediates during the initial S-alkylation, without outcompeting the thioamide nucleophile.

  • Electrophile Addition:

    • Add 1.05 equivalents of 3-chloro-2,4-pentanedione (10.5 mmol, ~1.41 g) dropwise at 0 °C.

    • Causality: The slight excess of the electrophile ensures complete consumption of the thioamide. The dropwise addition at 0 °C controls the exothermic S-alkylation step, preventing polymerization or degradation of the reactive 1,3-dicarbonyl system.

  • Cyclization and Dehydration (Reflux):

    • Add 1.1 equivalents of pyridine to the mixture. Heat the reaction to reflux (~78 °C) for 4–6 hours.

    • Causality: Pyridine acts as a mild base to scavenge the HCl generated during S-alkylation. Without it, the acidic environment could protonate the thioamide nitrogen, hindering the intramolecular cyclization. Refluxing provides the necessary thermal energy to overcome the activation barrier for the final dehydration step, which drives the formation of the fully aromatic, thermodynamically stable thiazole ring.

  • Quenching and Extraction:

    • Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 25 mL) and brine (25 mL).

    • Causality: The NaHCO3​ wash neutralizes any residual acid. If the basic thiazole nitrogen remains protonated, the product will partition into the aqueous layer, drastically reducing the isolated yield.

  • Purification:

    • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Analytical Characterization (Self-Validating Workflow)

To ensure the protocol is a self-validating system, the isolated product must be subjected to structural verification. The successful formation of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is confirmed only if the following analytical benchmarks are met:

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Expected: [M+H]+ at m/z 184.0796.

    • Validation: Confirms the exact mass and the successful loss of both H2​O and HCl from the starting materials.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 3.30 (septet, J = 6.9 Hz, 1H) – Isopropyl CH

    • δ 2.72 (s, 3H) – Thiazole C4​ -Methyl

    • δ 2.51 (s, 3H) – Acetyl C5​ -Methyl

    • δ 1.40 (d, J = 6.9 Hz, 6H) – Isopropyl CH3​ groups

    • Validation: The absence of a proton signal near δ 4.5–5.5 ppm (which would belong to the α -proton of the uncyclized diketone) proves that cyclization and aromatization are complete.

  • Infrared Spectroscopy (FT-IR, ATR):

    • Expected: Strong absorption band at ~1670 cm −1 (conjugated C=O stretch) and ~1500 cm −1 (thiazole C=N stretch).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62653535, 1-(2-Isobutylthiazol-5-yl)ethanone" (Utilized for homologous structural property baselines). PubChem, [Link]

  • Le, T. K., et al. "Recent Development in the Synthesis of Thiazoles." Current Organic Synthesis, vol. 19, no. 6, 2022, pp. 702-730. PubMed, [Link]

  • Chiriac, C., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules, vol. 26, no. 3, 2021, p. 624. MDPI, [Link]

Exploratory

Pharmacokinetic Profiling of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one Derivatives: A Comprehensive Technical Guide

Executive Summary Heteroaromatic compounds, particularly thiazole derivatives, represent a privileged chemotype in medicinal chemistry, exhibiting broad-spectrum biological activities including potent anticancer, antimic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heteroaromatic compounds, particularly thiazole derivatives, represent a privileged chemotype in medicinal chemistry, exhibiting broad-spectrum biological activities including potent anticancer, antimicrobial, and anti-inflammatory effects[1][2]. The specific core scaffold, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (commonly referred to as 5-acetyl-2-isopropyl-4-methylthiazole), offers unique steric and electronic properties that make it an excellent building block for lead generation. However, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile is critical to preventing late-stage clinical attrition.

This whitepaper details causality-driven methodologies for the pharmacokinetic (PK) profiling of this specific thiazole chemotype, providing actionable protocols and structural optimization strategies for drug development professionals.

In Silico ADME and Physicochemical Triage

Before initiating resource-intensive in vitro assays, computational profiling serves as the first filter in the drug discovery pipeline. Tools such as SwissADME are employed to evaluate compliance with Lipinski's Rule of Five and predict baseline gastrointestinal absorption[1]. For the 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one core, the isopropyl and acetyl substitutions dictate the molecule's lipophilicity (LogP) and topological polar surface area (TPSA).

Table 1: Predicted Physicochemical Profile of the Core Scaffold

ParameterValue/PredictionPharmacokinetic Implication
Molecular Weight 183.27 g/mol Highly favorable for passive diffusion (< 500 Da).
cLogP ~2.1Optimal lipophilicity for oral absorption and membrane permeability.
TPSA 58.2 ŲExcellent predicted cell permeability; high potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 0Enhances lipophilicity; reduces desolvation energy during membrane transit.
H-Bond Acceptors 3Sufficient for target engagement without severely penalizing permeability.

In Vitro Pharmacokinetic Workflows

Metabolic Stability (Microsomal Assay)

The liver is the primary site of xenobiotic metabolism. For thiazole derivatives, the acetyl group is susceptible to enzymatic reduction, while the isopropyl group is a prime target for aliphatic hydroxylation driven by Cytochrome P450 (CYP450) enzymes[3]. The microsomal stability assay measures the intrinsic clearance ( CLint​ ) of the compound by quantifying the rate of parent drug disappearance[3][4].

Self-Validating Protocol: Liver Microsomal Stability

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) strictly on ice. Causality: Maintaining 4°C prevents the thermal degradation of fragile membrane-bound CYP enzymes before the assay begins.

  • Reaction Mixture: In a 96-well plate, combine microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer (50 mM, pH 7.4). Add the thiazole test compound to a final concentration of 1 µM. Causality: A low substrate concentration (well below the anticipated Km​ ) ensures first-order, linear Michaelis-Menten kinetics, allowing for the accurate calculation of half-life ( t1/2​ ). Include Verapamil or Testosterone as a high-clearance positive control[3].

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a pre-warmed NADPH regenerating system[4]. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze Phase I oxidation reactions[3][5].

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal analytical standard[3][4]. Causality: The organic solvent instantly denatures the enzymes, halting metabolism, while simultaneously precipitating proteins for downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to pellet proteins, transferring the supernatant for quantification[4].

G A Test Compound (Thiazole Derivative) D Incubation (37°C) 0, 15, 30, 60 min A->D B Liver Microsomes (HLM/RLM) B->D C NADPH Regenerating System C->D E Quench with Ice-Cold Acetonitrile D->E F Centrifugation (Protein Precipitation) E->F G LC-MS/MS Quantification F->G

In vitro microsomal stability assay workflow for intrinsic clearance determination.

Intestinal Permeability (Caco-2 Assay)

Oral bioavailability is contingent upon efficient intestinal absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model because it spontaneously differentiates to form a polarized monolayer with tight junctions and expresses critical efflux transporters like P-glycoprotein (P-gp)[6][7].

Self-Validating Protocol: Bidirectional Caco-2 Transport

  • Cell Culture: Seed Caco-2 cells (~20,000 cells/well) on 0.4 µm pore polycarbonate Transwell inserts. Culture for 21 days, changing the medium apically and basolaterally every other day[8]. Causality: A 21-day period is biologically required for the cells to fully differentiate, express brush border enzymes, and polarize into functional enterocyte-like structures[6][7].

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 250 Ω·cm² are used, ensuring the monolayer is intact and preventing paracellular leakage from skewing permeability data[6][8]. Include Lucifer Yellow as a low-permeability paracellular marker[8].

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the thiazole derivative in HBSS buffer (pH 6.5) to the apical chamber. Add blank HBSS (pH 7.4) to the basolateral chamber. Causality: The pH gradient (6.5 to 7.4) mimics the physiological transition from the slightly acidic intestinal lumen to the neutral systemic circulation.

    • Basolateral to Apical (B-A): Reverse the dosing chambers to measure active efflux[7].

  • Incubation & Analysis: Incubate at 37°C on an orbital shaker (60 rpm) for 2 hours[8]. Quantify compound concentrations in both receiver chambers via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) )[7].

G Apical Apical Chamber (pH 6.5) Cell Caco-2 Monolayer (Tight Junctions & P-gp) Apical->Cell Passive Diffusion (A to B) Basolateral Basolateral Chamber (pH 7.4) Basolateral->Cell Active Efflux (B to A) Cell->Apical Cell->Basolateral

Bidirectional Caco-2 permeability model assessing passive diffusion and active efflux.

In Vivo Pharmacokinetic Profiling & Bioanalysis

While in vitro data guides early lead optimization, in vivo rodent PK studies are mandatory to determine absolute bioavailability ( F ) and systemic clearance.

Study Design: Male Sprague-Dawley rats are dosed via Intravenous (IV) bolus (e.g., 1 mg/kg) and Per Os (PO) oral gavage (e.g., 5 mg/kg). Serial blood samples are collected via the jugular vein at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is extracted via protein precipitation and analyzed using a validated, highly sensitive LC-MS/MS method.

Table 2: Target In Vivo PK Parameters for Optimized Thiazole Derivatives

ParameterSymbolTarget ValuePhysiological Significance
Clearance (IV) CL < 30 mL/min/kgIndicates low hepatic extraction; ensures the drug remains in systemic circulation.
Volume of Distribution Vss​ 1.0 - 3.0 L/kgSuggests excellent tissue penetration without excessive sequestration in adipose tissue.
Half-Life T1/2​ > 4 hoursSupports patient-compliant once- or twice-daily oral dosing regimens.
Oral Bioavailability %F > 40%Ensures sufficient systemic exposure following oral administration.

Structural Optimization Strategies for the Thiazole Scaffold

If the baseline 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one scaffold exhibits poor metabolic stability, structural optimization is required. The causality of rapid clearance usually traces back to specific metabolic "soft spots" on the molecule.

  • Aliphatic Hydroxylation of the Isopropyl Group: The tertiary carbon of the isopropyl group is highly susceptible to CYP-mediated oxidation.

    • Strategy: Fluorination (e.g., replacing the isopropyl group with a trifluoromethyl or 1-fluoro-1-methylethyl group) strongly withdraws electron density, sterically and electronically deactivating the site toward oxidative attack.

  • Reduction/Oxidation of the Acetyl Group: The ketone can be reduced to a secondary alcohol by aldo-keto reductases or further oxidized.

    • Strategy: Bioisosteric replacement of the acetyl group with a metabolically stable heterocycle, such as an oxadiazole or pyrazole[9], maintains the required hydrogen-bond binding vectors while eliminating the metabolic liability.

G Core 1-[4-Methyl-2-(propan-2-yl)- 1,3-thiazol-5-yl]ethan-1-one Acetyl Acetyl Group (Reduction/Oxidation) Core->Acetyl Isopropyl Isopropyl Group (Aliphatic Hydroxylation) Core->Isopropyl Thiazole Thiazole Ring (S-Oxidation) Core->Thiazole Opt1 Bioisosteric Replacement (e.g., Oxadiazole) Acetyl->Opt1 Opt2 Fluorination / Deuteration Isopropyl->Opt2

Major metabolic soft spots of the thiazole scaffold and structural optimization strategies.

References

  • Venkatraman S. et al. "IN SILICO INVESTIGATION OF THIAZOLE DERIVATIVES: UNVEILING ANTICANCER POTENTIAL THROUGH MOLECULAR DOCKING." World Journal of Pharmaceutical Research, 2025. [Link]

  • Salian V. et al. "Design, Synthesis, Docking and Computational Pharmacokinetic Profiling of New Pyrazolinyl Thiazolinone Biheterocycles as Potent Antimicrobial Agents." ResearchGate / Letters in Drug Design & Discovery, 2020. [Link]

  • Elsadek M. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." ChemRxiv / Molecules, 2021. [Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray Technical Notes.[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Laboratories.[Link]

  • Studylib. "Caco-2 Permeability Assay Protocol." Studylib. [Link]

  • AxisPharm. "Caco-2 Permeability Assay." AxisPharm Laboratories.[Link]

  • SlideShare. "Microsomal assays toxicokinetics taxicokinetic evaluation in preclinical studies." SlideShare. [Link]

Sources

Exploratory

crystal structure and X-ray diffraction of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one Abstract This technical guide provides a comprehensive framework for the synthesis, c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and complete structural elucidation of the novel thiazole derivative, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS No. 1247900-44-2). While the definitive crystal structure of this specific compound has not been publicly deposited at the time of this writing, this document serves as an authoritative guide for researchers, outlining the requisite methodologies from material preparation to advanced crystallographic analysis. By leveraging established protocols and providing expert rationale, this guide empowers scientists in drug discovery and materials science to conduct a thorough structural investigation. The narrative explains the causality behind experimental choices, presents self-validating protocols, and details the interpretation of crystallographic data, including molecular geometry and supramolecular packing, which are critical for rational drug design and understanding structure-activity relationships (SAR).

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone in medicinal chemistry.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-HIV (e.g., Ritonavir), anti-inflammatory, and anticancer properties.[1][3] The specific substitution pattern on the thiazole ring dictates its three-dimensional conformation and its capacity for intermolecular interactions, which in turn governs its binding affinity to biological targets.

The title compound, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, is a functionalized thiazole derivative whose structural and electronic properties are of significant interest for the development of novel therapeutics. An unambiguous determination of its three-dimensional structure via single-crystal X-ray diffraction (SC-XRD) is paramount. SC-XRD provides atomic-level resolution of the molecular structure, including precise bond lengths, bond angles, and the overall conformation.[3] Furthermore, it reveals how individual molecules pack together in the solid state, offering invaluable insights into the intermolecular forces that stabilize the crystal lattice.

This guide provides a holistic, field-proven methodology for determining and analyzing the crystal structure of this target molecule, establishing a blueprint for its comprehensive characterization.

Synthesis and Single Crystal Growth

A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[4]

Proposed Synthesis: A Hantzsch-Type Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and versatile methods for constructing the thiazole ring.[5][6][7] It typically involves the condensation of an α-haloketone with a thioamide. For the title compound, a plausible and efficient route involves the reaction of 3-chloro-2,4-pentanedione with isobutyramide, followed by a reaction with a suitable thioamide. A more direct modern approach would involve the one-pot condensation of an appropriate α-haloketone with isobutyrothioamide.

Protocol 2.1: Proposed Synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

  • Reactant Preparation: To a solution of 3-bromo-2,4-pentanedione (1 mmol) in absolute ethanol (20 mL), add isobutyrothioamide (1.1 mmol).

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the hydrobromide salt formed as a byproduct.[6]

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) before proceeding to crystallization.

cluster_synthesis Synthetic Workflow reactants Reactants: 3-Bromo-2,4-pentanedione Isobutyrothioamide Ethanol (Solvent) reflux Condensation Reaction (Hantzsch Synthesis) Reflux, 4-6h reactants->reflux 1. Mix & Heat workup Aqueous Work-up (5% NaHCO₃) reflux->workup 2. Neutralize isolation Isolation (Vacuum Filtration) workup->isolation 3. Precipitate purification Purification (Recrystallization) isolation->purification 4. Purify product Pure Product: 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one purification->product 5. Characterize

Caption: Proposed Hantzsch-type synthesis workflow.

Growing Diffraction-Quality Single Crystals

The growth of a high-quality single crystal, devoid of significant defects, is often the most challenging step in a crystallographic experiment.[8] The goal is to achieve a state of slow supersaturation, which allows for ordered molecular assembly rather than rapid precipitation.[9]

Protocol 2.2: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: The choice of solvent is critical. Ideal solvents should exhibit moderate solubility for the compound and be relatively volatile. Screen a range of solvents (e.g., acetone, ethyl acetate, methanol, acetonitrile, dichloromethane).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5-1.0 mL) in a small, clean glass vial.

  • Inducing Crystallization: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.[9]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryoloop or a fine needle.[10] The crystal should be clear and have well-defined faces when viewed under a polarizing microscope.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.[11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Theoretical Principles: Bragg's Law

When a monochromatic X-ray beam strikes a crystal, the waves are scattered by the electron clouds of the atoms. Constructive interference occurs only when the path difference between waves scattered from parallel planes of atoms is an integer multiple of the wavelength. This condition is described by Bragg's Law:

nλ = 2d sin(θ)

Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence. By measuring the angles and intensities of the diffracted beams, one can reconstruct a three-dimensional map of the electron density within the unit cell, and from this, the atomic positions can be determined.[12]

Experimental and Computational Workflow

The modern process of structure determination is a well-established workflow from data collection to structure refinement and validation.[13]

Protocol 3.2: SC-XRD Data Collection, Solution, and Refinement

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically held in a cryostream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.[10]

  • Data Collection: The mounted crystal is placed in a modern diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction patterns on a 2D detector (e.g., a CCD or CMOS detector).[14]

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT, to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software such as SHELXL.[15][16] This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and site occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic sensibility.

cluster_xrd SC-XRD Analysis Workflow crystal Select & Mount Single Crystal diffractometer Place in Diffractometer (Cryo-cooled, 100 K) crystal->diffractometer data_collection X-ray Data Collection (Full sphere of data) diffractometer->data_collection data_reduction Data Reduction (Determine Unit Cell, Space Group, Intensities) data_collection->data_reduction structure_solution Structure Solution (Direct Methods, e.g., SHELXT) data_reduction->structure_solution Generate Initial Model refinement Structure Refinement (Least-Squares, e.g., SHELXL) structure_solution->refinement Optimize Model refinement->refinement validation Validation (checkCIF) refinement->validation cif_file Final Structure (CIF File) validation->cif_file Finalize cluster_hirshfeld Hirshfeld Surface Analysis Logic cif Input: Final CIF File crystalexplorer Calculate Hirshfeld Surface (e.g., CrystalExplorer) cif->crystalexplorer dnorm Map d_norm Surface crystalexplorer->dnorm fingerprint Generate 2D Fingerprint Plot crystalexplorer->fingerprint analysis Quantitative Analysis dnorm->analysis Identify close contacts (Red spots = H-bonds) fingerprint->analysis Quantify interaction types (% contribution of H···H, O···H, etc.)

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Foundational

Characterizing the Binding Affinity of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one to Target Proteins

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, multi-faceted strategy for the identification of protein targets and the detailed characterization of the binding affinity of the novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for the identification of protein targets and the detailed characterization of the binding affinity of the novel compound 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. Given the absence of existing literature for this specific molecule, this document serves as a roadmap for researchers in drug discovery and chemical biology. We present an integrated workflow that begins with robust in silico target prediction and computational analysis, followed by rigorous experimental validation using gold-standard biophysical techniques. The causality behind each methodological choice is explained, ensuring that the proposed workflow is a self-validating system for generating high-confidence data on the compound's mechanism of action.

Introduction: The Significance of the Thiazole Scaffold

The compound at the center of this guide, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS: 1247900-44-2), is a novel chemical entity.[1] Its structure features a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry. The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a fundamental component of numerous clinically approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[2][3][4] This scaffold is known to engage in critical hydrogen bonding and other non-covalent interactions within protein active sites, making its derivatives promising candidates for therapeutic development.[5]

The diverse biological activities of thiazole-containing compounds, ranging from anticancer and anti-inflammatory to antimicrobial, underscore the importance of identifying their specific protein binding partners.[4][6] Understanding the binding affinity—the strength of the interaction between the compound and its target protein—is a cornerstone of drug development, as it dictates potency, selectivity, and pharmacokinetic properties. This guide provides the theoretical grounding and practical protocols to elucidate these critical parameters for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one.

Part 1: In Silico Target Prediction and Prioritization

For a novel compound with no known biological targets, a computational approach is the most logical and resource-efficient starting point. The goal is to generate a ranked list of putative protein targets, which can then be prioritized for downstream computational and experimental validation.

Rationale for a Hierarchical Approach

A multi-pronged computational strategy is employed to increase the confidence of target prediction. By combining methods that rely on different underlying principles (e.g., chemical structure similarity vs. machine learning), we can triangulate on the most probable protein targets.

Workflow for Target Identification
  • Chemical Similarity and Substructure Analysis: This method operates on the principle that structurally similar molecules often share biological targets.

    • Action: Utilize databases such as ChEMBL, DrugBank, and PubChem to search for compounds that are structurally similar to our query molecule.

    • Causality: The thiazole ring and its specific substitutions serve as a "pharmacophore" fingerprint. By identifying known drugs or bioactive molecules with high Tanimoto similarity scores, we can infer a list of their established protein targets as potential candidates for our compound.

    • Action: Submit the compound's structure (e.g., in SMILES format) to predictive web servers and software (e.g., KinasePred for kinases, or broader platforms that predict off-target interactions).[8][9]

    • Causality: These tools analyze the molecule's physicochemical properties and structural motifs to predict its likelihood of binding to a wide array of proteins, often providing a confidence score for each prediction.[10] This approach can uncover non-obvious targets that similarity searches might miss.

  • Reverse Docking (Proteome-Wide Screening): This structure-based method involves docking the small molecule against a large library of 3D protein structures.[11]

    • Action: Perform automated docking of the compound into the binding sites of a comprehensive library of human protein structures (e.g., those available in the Protein Data Bank).

    • Causality: By calculating the predicted binding energy for each protein, this method ranks potential targets based on structural and energetic complementarity, providing a physically-grounded hypothesis for binding.

Target Prioritization

The output from these methods will be a list of potential protein targets. This list should be prioritized based on:

  • Consensus: Targets predicted by multiple independent methods should be ranked higher.

  • Biological Relevance: Prioritize targets implicated in disease pathways of interest (e.g., oncology, inflammation).

  • Druggability: Focus on proteins with well-defined binding pockets that are known to be amenable to small-molecule modulation.

G cluster_0 In Silico Target Prediction cluster_1 Prioritization Compound Query Compound (SMILES/3D Structure) SimSearch Chemical Similarity (e.g., ChEMBL, PubChem) Compound->SimSearch ML Machine Learning (AI-based Platforms) Compound->ML RevDock Reverse Docking (Proteome-wide) Compound->RevDock Consensus Consensus Scoring (Cross-validation of methods) SimSearch->Consensus ML->Consensus RevDock->Consensus BioRelevance Biological Relevance (Pathway Analysis) Consensus->BioRelevance Druggability Druggability Assessment BioRelevance->Druggability Output Prioritized Target List (e.g., Kinase X, Protein Y) Druggability->Output

Caption: Workflow for in silico target prediction and prioritization.

Part 2: Computational Analysis of Binding Affinity

Once a high-priority target is selected (for this guide, we will use a representative protein kinase as a hypothetical target), molecular docking and molecular dynamics simulations can predict the binding mode and provide a preliminary estimate of binding affinity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a binding pose and a scoring function that estimates the binding energy.

This protocol provides a step-by-step guide for docking 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one into a protein kinase active site.[12][13]

1. Ligand Preparation: a. Obtain the 3D structure of the ligand. If not available, generate it from its SMILES string using software like Avogadro or PyMOL. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Convert the ligand file (e.g., SDF or MOL2) to the PDBQT format using AutoDock Tools (ADT) or a command-line tool like Meeko.[14] This step adds Gasteiger charges and defines rotatable bonds.

2. Receptor Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand. b. Using ADT or PyMOL, remove water molecules, co-factors, and any existing ligands from the PDB file.[15] c. Add polar hydrogens to the protein. d. Calculate Gasteiger charges for the protein atoms. e. Save the prepared receptor in the PDBQT format.

3. Grid Box Definition: a. The grid box defines the search space for the docking simulation. It should encompass the entire binding pocket. b. If a co-crystallized ligand was present in the original structure, center the grid box on the geometric center of that ligand to define the active site. c. Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to be large enough to allow the ligand to rotate freely but small enough to focus the search.[14]

4. Running AutoDock Vina: a. Create a configuration file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[12] b. Execute AutoDock Vina from the command line, referencing the configuration file. bash vina --config config.txt --log results.log

5. Analysis of Results: a. Vina will output a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. b. The top-ranked pose (most negative score) represents the most likely binding mode. c. Visualize the ligand-receptor interactions of the best pose using PyMOL or Chimera to identify key hydrogen bonds, hydrophobic interactions, and other contacts.[16]

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand 3D Structure (Energy Minimized) LigandPDBQT Convert to PDBQT (Add Charges, Torsions) Ligand->LigandPDBQT Receptor Receptor PDB Structure (Cleaned, Hydrogens Added) ReceptorPDBQT Convert to PDBQT (Add Charges) Receptor->ReceptorPDBQT Grid Define Grid Box (Binding Site Search Space) LigandPDBQT->Grid ReceptorPDBQT->Grid Vina Run AutoDock Vina Grid->Vina Poses Ranked Binding Poses (Affinity Score, kcal/mol) Vina->Poses Visualize Visualize Interactions (Hydrogen Bonds, etc.) Poses->Visualize

Caption: Workflow for molecular docking using AutoDock Vina.

Part 3: Experimental Validation of Binding Affinity

Computational predictions are hypotheses that must be confirmed through empirical measurement. Biophysical assays provide quantitative data on binding affinity (dissociation constant, KD), kinetics (kon, koff), and thermodynamics (ΔH, ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[17] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) is calculated.

1. Preparation: a. Buffer: Prepare a running buffer (e.g., HBS-EP+) and ensure it is degassed. The compound should be soluble in this buffer, often with a small percentage of DMSO. b. Protein (Ligand): Purify the target protein to >95% purity. c. Compound (Analyte): Prepare a high-concentration stock of the compound in 100% DMSO, then create a serial dilution series in the running buffer.

2. Protein Immobilization: a. Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[17] b. Activate the chip surface using a mixture of EDC/NHS. c. Inject the protein over the activated surface. The protein will covalently couple to the dextran matrix. The amount of immobilized protein should be optimized to avoid mass transport limitations.[18] d. Deactivate any remaining active esters on the surface using ethanolamine. e. A reference channel should be prepared in the same way but without protein immobilization to allow for background subtraction.

3. Interaction Analysis: a. Association: Inject the lowest concentration of the compound (analyte) over both the protein and reference channels at a constant flow rate. The binding will cause a change in the refractive index, measured in Resonance Units (RU).[19] b. Dissociation: After the association phase, switch back to flowing only the running buffer over the chip. The dissociation of the compound from the protein is monitored. c. Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the surface to its baseline state for the next injection. d. Repeat steps 3a-3c for the entire concentration series of the compound.

4. Data Analysis: a. The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the signal from the reference channel and a buffer-only "zero concentration" injection. b. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[20] It yields the KD, binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

1. Preparation: a. Both the protein and the compound must be in identical, matched buffer solutions to minimize heats of dilution.[21] Dialyze the protein extensively against the final buffer. Dissolve the compound in the same dialysis buffer. b. Degas both solutions thoroughly immediately before the experiment. c. Sample Cell: Fill the ITC sample cell (typically ~200-1400 µL) with the protein solution at a known concentration.[22] d. Syringe: Load the injection syringe (~40-250 µL) with the compound solution, typically at a concentration 10-20 times that of the protein.

2. Titration: a. Place the loaded cell and syringe into the calorimeter and allow the system to equilibrate thermally. b. Program a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the compound from the syringe into the protein in the sample cell.[23] c. After each injection, the instrument measures the heat change (a power pulse) required to maintain zero temperature difference between the sample cell and a reference cell.

3. Data Analysis: a. The raw data is a series of heat-rate peaks corresponding to each injection. Integrating the area under each peak gives the heat change for that injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model). d. The fit yields the binding affinity (KA, where KD = 1/KA), the stoichiometry (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique useful for measuring molecular interactions, particularly in a higher-throughput format. It requires a fluorescently labeled probe that competes with the unlabeled test compound.

1. Assay Development: a. A fluorescent probe (tracer) that binds to the target protein must be developed. This is typically a known ligand of the protein conjugated to a fluorophore (e.g., fluorescein). b. Determine the KD of the tracer for the protein in a direct binding experiment. The optimal protein concentration for the competition assay is typically around the KD of the tracer.[24]

2. Competition Assay: a. Prepare solutions in a suitable assay buffer in a microplate (e.g., a black 384-well plate).[25] b. To each well, add a fixed concentration of the target protein and the fluorescent tracer. c. Add a serial dilution of the unlabeled test compound (1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one). d. Include controls for no binding (tracer only) and maximum binding (tracer + protein, no competitor). e. Incubate the plate to allow the binding reaction to reach equilibrium.[26]

3. Measurement: a. Measure the fluorescence polarization in a plate reader equipped with polarizing filters. The reader excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane. b. Small, free-rotating tracers have low polarization values. When bound to the large protein, their rotation slows, and polarization values are high.

4. Data Analysis: a. As the test compound displaces the tracer from the protein, the measured polarization will decrease. b. Plot the polarization values against the logarithm of the test compound concentration. c. Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of test compound that displaces 50% of the bound tracer). d. Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the known KD of the tracer.

G cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_fp Fluorescence Polarization (FP) Target Prioritized Protein Target SPR_Setup Immobilize Protein on Chip Target->SPR_Setup ITC_Setup Protein in Cell, Compound in Syringe Target->ITC_Setup FP_Setup Mix Protein, Fluorescent Probe, and Compound Target->FP_Setup Compound Test Compound SPR_Run Inject Compound Series Compound->SPR_Run Compound->ITC_Setup Compound->FP_Setup SPR_Setup->SPR_Run SPR_Data Sensorgram Analysis SPR_Run->SPR_Data SPR_Result Output: kon, koff, KD SPR_Data->SPR_Result ITC_Run Titrate Compound into Protein ITC_Setup->ITC_Run ITC_Data Binding Isotherm Analysis ITC_Run->ITC_Data ITC_Result Output: KD, ΔH, ΔS, n ITC_Data->ITC_Result FP_Run Measure Polarization FP_Setup->FP_Run FP_Data Competition Curve Analysis FP_Run->FP_Data FP_Result Output: IC50, Ki FP_Data->FP_Result

Caption: Experimental workflows for binding affinity validation.

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive and self-validating dataset that integrates computational predictions with empirical measurements. The data from all methods should be compiled for direct comparison.

Table 1: Summary of Binding Affinity Data for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

MethodTarget ProteinParameter MeasuredValueUnitsNotes
Computational
Molecular DockingKinase XBinding Affinity Score-8.5kcal/molPredicted binding energy
Experimental
SPRKinase XKD (Dissociation Constant)500nM
kon (Association Rate)1.2 x 105M-1s-1
koff (Dissociation Rate)6.0 x 10-2s-1
ITCKinase XKD (Dissociation Constant)650nM
ΔH (Enthalpy Change)-7.2kcal/molEnthalpically driven
-TΔS (Entropy Change)-4.1kcal/mol
n (Stoichiometry)1.051:1 binding
FPKinase XKi (Inhibition Constant)580nM

Note: Values in this table are hypothetical and for illustrative purposes only.

A strong correlation between the computationally predicted affinity and the experimentally determined KD/Ki values, along with agreement across the different biophysical methods, provides high confidence in the data. Discrepancies may point to complexities not captured by the models, such as protein conformational changes or the influence of buffer components, requiring further investigation.

Conclusion

The characterization of a novel compound like 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one requires a systematic and integrated approach. By commencing with a broad in silico search to hypothesize potential protein targets and then narrowing the focus to detailed computational and experimental analysis, researchers can efficiently and accurately define its binding profile. The workflow detailed in this guide—from computational prediction with tools like AutoDock Vina to experimental validation with SPR, ITC, and FP—provides a robust framework for elucidating the compound's mechanism of action, a critical step in the journey of drug discovery and development.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020, February 15). European Journal of Medicinal Chemistry. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. [Link]

  • Using AutoDock Vina: A Step-by-Step Guide. Scribd. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. (2025, April 8). YouTube. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF. ResearchGate. [Link]

  • A step by step guide for performing molecular docking using AutoDock Vina. (2026, January 11). ResearchGate. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. [Link]

  • Target prediction process based on small molecule ligands. ResearchGate. [Link]

  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Bristol. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry. (2021, May 9). YouTube. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • A computational approach to finding novel targets for existing drugs. (2011, September 1). SciSpace. [Link]

  • Systematic Review On Thiazole And Its Applications. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

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  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol. NextSDS. [Link]

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Sources

Protocols & Analytical Methods

Method

catalytic methods for synthesizing 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

An in-depth guide to the catalytic synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, a key intermediate in pharmaceutical and flavor chemistry. This document provides detailed application notes and p...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, a key intermediate in pharmaceutical and flavor chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is a substituted thiazole derivative of significant interest due to the prevalence of the thiazole motif in a wide array of biologically active compounds and flavor agents.[1][2] The synthesis of this molecule can be strategically divided into two primary stages: the formation of the 2-isopropyl-4-methylthiazole core and the subsequent introduction of the acetyl group at the C-5 position. This guide outlines catalytic methodologies for both stages, emphasizing efficiency, selectivity, and adherence to modern synthetic practices.

The classical Hantzsch thiazole synthesis offers a robust and versatile method for the construction of the thiazole ring.[3][4] Modern iterations of this reaction employ catalysts to improve yields and reaction conditions.[5] For the subsequent acylation, the Friedel-Crafts reaction is a powerful tool for C-C bond formation on aromatic rings, including heterocycles.[6][7] The choice of a suitable Lewis acid catalyst is critical for achieving high regioselectivity and yield in the acylation of the electron-rich thiazole ring.

This document will provide two detailed protocols:

  • A proposed catalytic Hantzsch-type synthesis for the precursor, 2-isopropyl-4-methylthiazole.

  • A catalytic Friedel-Crafts acylation of the thiazole precursor to yield the target molecule.

Part 1: Catalytic Synthesis of 2-Isopropyl-4-methylthiazole

The synthesis of the 2-isopropyl-4-methylthiazole core is a crucial first step. While non-catalytic methods exist, a catalytic approach based on the Hantzsch thiazole synthesis is proposed here for improved efficiency. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme: Catalytic Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis thioisobutyramide Thioisobutyramide reaction + thioisobutyramide->reaction chloroacetone 3-Chloroacetone chloroacetone->reaction catalyst Catalyst (e.g., SiO2-H2SO4) catalyst->reaction cat. product 2-Isopropyl-4-methylthiazole reaction->product Heat

Caption: Catalytic Hantzsch synthesis of 2-isopropyl-4-methylthiazole.

Protocol 1: Synthesis of 2-Isopropyl-4-methylthiazole

This protocol describes the synthesis of 2-isopropyl-4-methylthiazole from thioisobutyramide and 3-chloroacetone using a solid acid catalyst, such as silica-supported sulfuric acid, to facilitate the cyclization and dehydration steps.

Materials:

  • Thioisobutyramide

  • 3-Chloroacetone

  • Silica-supported sulfuric acid (or another suitable solid acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioisobutyramide (1 equivalent), 3-chloroacetone (1.1 equivalents), and the solid acid catalyst (e.g., 10 mol%).

  • Solvent Addition: Add toluene to the flask to create a 0.5 M solution with respect to the thioisobutyramide.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude 2-isopropyl-4-methylthiazole by vacuum distillation.

Expected Outcome: A pale yellow oil with a characteristic nutty and fruity odor.[8]

ParameterValue
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Boiling Point92 °C at 50 mmHg[9]
Density1.001 g/mL at 25 °C[9]

Part 2: Catalytic Friedel-Crafts Acylation of 2-Isopropyl-4-methylthiazole

The introduction of the acetyl group at the C-5 position of the thiazole ring is achieved via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst to activate the acylating agent. The C-5 position is the most nucleophilic and sterically accessible site for this substitution.

Reaction Scheme: Friedel-Crafts Acylation

Friedel_Crafts_Acylation thiazole 2-Isopropyl-4-methylthiazole reaction + thiazole->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction cat. product 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one reaction->product DCM, 0 °C to rt

Caption: Friedel-Crafts acylation of the thiazole precursor.

Protocol 2: Synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

This protocol details the acylation of 2-isopropyl-4-methylthiazole using acetyl chloride and aluminum trichloride as the Lewis acid catalyst.

Materials:

  • 2-Isopropyl-4-methylthiazole (from Protocol 1)

  • Acetyl chloride

  • Anhydrous aluminum trichloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum trichloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise. Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

  • Addition of Thiazole: Add a solution of 2-isopropyl-4-methylthiazole (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: A solid or high-boiling oil.

ParameterValue
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
AppearanceTo be determined experimentally

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 3-Chloroacetone: Is a lachrymator and is toxic. Handle with care.

  • Acetyl Chloride: Is corrosive and reacts violently with water. Handle under anhydrous conditions.

  • Aluminum Trichloride: Is corrosive and reacts violently with water. Handle under anhydrous conditions.

  • Toluene and Dichloromethane: Are volatile and flammable/harmful solvents. Avoid inhalation and contact with skin.

Conclusion

The catalytic methods presented provide a comprehensive guide for the synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. The use of a solid acid catalyst in the Hantzsch synthesis and a Lewis acid in the Friedel-Crafts acylation represents an efficient approach to this valuable compound. These protocols are designed to be adaptable by researchers for process optimization and scale-up in various scientific and industrial settings.

References

  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone.
  • Guidechem. (2023, December 26). How can 2-ISOPROPYL-4-Methyl Thiazole be synthesized?.
  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
  • NextSDS. (n.d.). 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.
  • MilliporeSigma. (n.d.). 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7.
  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • ResearchGate. (n.d.). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • PMC. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ....
  • ACS Publications. (2004, February 14). Thiazole-Mediated Synthetic Methodology.
  • PMC. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • PMC. (n.d.). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • Yeast Metabolome Database. (n.d.). 2-Isopropyl-4-methylthiazole (YMDB01496).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Matrix Fine Chemicals. (n.d.). 1-(4-METHYL-1,3-THIAZOL-2-YL)ETHAN-1-ONE | CAS.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • RSC Publishing. (n.d.). Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts - Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics.
  • MilliporeSigma. (n.d.). 1-[4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone.

Sources

Application

Application Note: 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one in Agrochemical Formulations and Active Ingredient Synthesis

Executive Summary In modern agrochemical development, the rational design of active ingredients relies heavily on versatile, structurally pre-organized building blocks. 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical development, the rational design of active ingredients relies heavily on versatile, structurally pre-organized building blocks. 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (commonly referred to as 5-acetyl-2-isopropyl-4-methylthiazole) is a bifunctional intermediate of high strategic value. This application note details its dual utility: primarily as a highly reactive precursor for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1], and secondarily as a volatile olfactory synergist in specialized pest bait matrices[2].

By leveraging the unique steric and electronic properties of its substituted thiazole core, formulators and synthetic chemists can achieve enhanced systemic mobility, metabolic stability, and targeted biological efficacy.

Chemical Profiling & Structure-Activity Relationship (SAR)

The efficacy of this compound in agrochemical applications is dictated by its specific substitution pattern. Rather than simply acting as a passive scaffold, each functional group plays a causal role in its field performance and synthetic utility.

  • C2 Isopropyl Group: Imparts essential lipophilicity. In the context of SDHI fungicides, this lipophilic tail is critical for penetrating the waxy cuticles of plant leaves and the lipid-rich membranes of fungal pathogens.

  • C4 Methyl Group: Provides localized steric hindrance. This shielding protects the vulnerable thiazole core from premature oxidative degradation by plant cytochrome P450 enzymes, extending the field half-life of the final active ingredient.

  • C5 Acetyl Group (Ethan-1-one): The critical synthetic handle. The methyl ketone is primed for selective oxidation, allowing for the seamless construction of the carboxamide linkages that define the SDHI pharmacophore[3].

Table 1: Physicochemical Profile and Agrochemical Significance
ParameterValue / CharacteristicAgrochemical Significance
Molecular Formula C9H13NOSLow molecular weight ensures optimal systemic mobility within plant vascular tissues.
LogP (Estimated) ~2.5 - 3.0Ideal partition coefficient for balancing aqueous solubility (xylem transport) and lipid permeability.
Reactivity Profile Electrophilic carbonyl; oxidizable methyl ketoneEnables rapid, high-yield conversion to thiazole-5-carboxylic acids via haloform oxidation.
Olfactory Profile Potent roasted/nutty notesActs as a behavioral attractant for specific coleopteran pests and rodents in bait formulations.

Application 1: Synthesis of Thiazole-5-Carboxamide SDHI Fungicides

SDHIs represent one of the fastest-growing classes of fungicides. They operate by binding to the ubiquinone-binding site (Q-site) of Complex II in the fungal mitochondrial respiratory chain, halting ATP production[1]. To convert 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one into an active SDHI, the C5 acetyl group must be transformed into a carboxamide.

Protocol 1: Haloform Oxidation and Amidation (Self-Validating Workflow)

Objective: Convert the ethan-1-one precursor into a bioactive thiazole-5-carboxamide.

Step 1: Selective Haloform Oxidation

  • Procedure: Dissolve 1 equivalent of the ethan-1-one precursor in 1,4-dioxane. Slowly add 3.5 equivalents of sodium hypochlorite (NaOCl) in aqueous NaOH at 0–5 °C. Stir for 4 hours at room temperature. Quench with sodium bisulfite, extract impurities with dichloromethane, and acidify the aqueous layer to pH 2 using HCl.

  • Causality: The haloform reaction is deliberately chosen over harsh oxidants (e.g., KMnO4) because it selectively cleaves the methyl ketone to yield 2-isopropyl-4-methylthiazole-5-carboxylic acid without oxidizing the sensitive isopropyl group or degrading the thiazole ring.

  • Self-Validation: This step is self-validating via phase separation. The unreacted ketone remains soluble in the organic wash, while the successful formation of the carboxylic acid is confirmed by its sudden, quantitative precipitation as a white solid upon aqueous acidification.

Step 2: Acid Chloride Activation & Amidation

  • Procedure: Suspend the isolated carboxylic acid in anhydrous toluene. Add 1.5 equivalents of thionyl chloride (SOCl2) and a catalytic drop of DMF. Reflux until gas evolution ceases. Concentrate in vacuo, redissolve in acetonitrile, and add 1 equivalent of a halogenated aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) alongside triethylamine.

  • Causality: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that accelerates chlorination. Triethylamine is required in the amidation step to act as an acid scavenger, preventing the generated HCl from protonating the nucleophilic aniline.

  • Self-Validation: The reaction is monitored via HPLC-UV (254 nm). The system validates completion through a distinct retention time shift: the highly polar carboxylic acid peak disappears, replaced by the highly lipophilic, late-eluting carboxamide product.

G A 1-[4-Methyl-2-(propan-2-yl)- 1,3-thiazol-5-yl]ethan-1-one B Haloform Oxidation (NaOCl, NaOH) A->B C Thiazole-5-Carboxylic Acid Intermediate B->C D Amidation (SOCl2, Halogenated Aniline) C->D E SDHI Fungicide (Thiazole-5-Carboxamide) D->E F Target: Fungal Mitochondria (Complex II / Q-site) E->F

Synthetic workflow and MoA of thiazole-5-carboxamide SDHIs.

Application 2: Olfactory Synergist in Pesticide Bait Matrices

Beyond synthesis, the intact 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one molecule possesses a potent roasted/meaty olfactory profile. Thiazole derivatives are recognized by the EPA as exempted inert ingredients/fragrances in specific pesticide formulations[2]. When integrated into bait matrices, it acts as a behavioral synergist, dramatically increasing the feeding rate of target pests.

Protocol 2: Microencapsulation and Bait Integration

Objective: Formulate a controlled-release bait matrix that prevents the premature volatilization of the thiazole attractant.

Step 1: Inclusion Complex Formation

  • Procedure: Prepare a 10% (w/v) aqueous solution of β-cyclodextrin (β-CD) at 60 °C. Slowly titrate the liquid thiazole derivative into the solution under high-shear homogenization (10,000 RPM). Cool the emulsion gradually to 4 °C to precipitate the inclusion complex. Filter and lyophilize.

  • Causality: The ethan-1-one derivative is highly volatile. If applied directly to a bait, it would flash off within hours, rendering the bait ineffective. β-CD features a hydrophobic cavity that traps the lipophilic isopropyl-thiazole moiety, while the hydrophilic exterior ensures compatibility with carbohydrate-based bait matrices. Release is triggered slowly via ambient moisture displacement in the field.

Step 2: Headspace Validation (Self-Validating System)

  • Procedure: Blend the lyophilized complex into the base bait matrix at 50 ppm. Place a 10g sample in a sealed vial equipped with a Solid Phase Microextraction (SPME) fiber.

  • Self-Validation: Analyze the SPME fiber via GC-MS every 24 hours for 14 days. A successfully formulated system validates itself by displaying a zero-order (steady-state) release kinetic curve. If the encapsulation failed, the GC-MS data will show a first-order exponential decay curve, indicating rapid, uncontrolled volatilization.

References

  • Environmental Protection Agency (EPA). 40 CFR 180.940 - Tolerance exemptions for active and inert ingredients for use in antimicrobial formulations (Food-contact surface sanitizing solutions). eCFR. Available at:[Link]

  • Journal of Agricultural and Food Chemistry. Discovery of Thiazole-5-Carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. Thifluzamide - Compound Summary. PubChem Database. Available at:[Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Chemistry The 1,3-thiazole ring is a cornerstone of medicinal chemistry and materials science, found in a multitude of natural products and synthetic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry and materials science, found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a privileged scaffold in drug discovery, with applications ranging from antimicrobial and anticancer to anti-inflammatory and antiviral agents.[1][3][4] The specific substrate, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, represents a versatile building block. The strategic functionalization of this core via cross-coupling reactions unlocks access to a vast chemical space, enabling the synthesis of novel derivatives with potentially enhanced therapeutic properties.

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions tailored for the derivatization of the 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one scaffold. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and present detailed, step-by-step protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

A critical prerequisite for most cross-coupling reactions is the presence of a suitable leaving group, typically a halide, on one of the coupling partners. Since the starting material, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, lacks such a group at a reactive position, a preparatory halogenation step is necessary. The C5 position of the thiazole ring is the most favorable site for electrophilic substitution, making it the logical position for introducing a bromine or iodine atom to facilitate subsequent cross-coupling.[1]

Preparatory Step: Halogenation of the Thiazole Core

To enable cross-coupling at the C5 position, the acetyl group must first be replaced by a halogen. A common strategy involves the conversion of the ketone to a more suitable functional group for halogenation or direct electrophilic halogenation of a related thiazole precursor. For the purpose of these protocols, we will assume the successful synthesis of the key intermediate, 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole. This intermediate serves as the direct substrate for the subsequent cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and tolerance of a broad range of functional groups.[5][6] This reaction couples our 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole intermediate with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is paramount for a successful transformation, especially with the electron-rich and potentially coordinating thiazole ring.[7] Modern palladium precatalysts, such as those from the Buchwald and PEPPSI™ families, often provide superior activity and reproducibility at lower catalyst loadings compared to traditional sources like Pd(PPh₃)₄.[7] Bulky, electron-rich phosphine ligands are frequently the ligands of choice as they facilitate the key steps of the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-Pd(II)-X-Ln Thiazolyl-Pd(II)-Br Oxidative Addition->R-Pd(II)-X-Ln R-X 5-Bromo-thiazole R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X-Ln->Transmetalation R-Pd(II)-R'-Ln Thiazolyl-Pd(II)-Aryl Transmetalation->R-Pd(II)-R'-Ln R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-R'-Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' Coupled Product Reductive Elimination->R-R'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O/MeOH mixture)[8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (e.g., 100 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O/MeOH1001275-90
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane80880-95
PEPPSI-IPrIPrK₃PO₄t-Amyl Alcohol100685-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-thiazole.

II. Heck Reaction: Olefination of the Thiazole Core

The Heck reaction facilitates the coupling of our 5-bromo-thiazole intermediate with alkenes to introduce vinyl groups at the C5 position.[9] This transformation is a powerful tool for the synthesis of styrenyl-thiazoles and related derivatives.

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halo-thiazole to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the olefinated product and regenerate the active catalyst.[9] The choice of base is crucial for neutralizing the hydrogen halide generated during the reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Bromo-thiazole Alkene Pd Catalyst Ligand Base Solvent Anhydrous Solvent (e.g., DMF) Reactants->Solvent Inert_Atmosphere Seal Tube under Inert Gas Solvent->Inert_Atmosphere Heating Heat to 120 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification

Figure 2: General Workflow for the Heck Reaction.

Experimental Protocol: Heck Reaction

Materials:

  • 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine the 5-bromo-thiazole, alkene, palladium catalyst, ligand, and base.[7]

  • Add the anhydrous solvent.[7]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).[7]

  • Monitor the reaction by TLC or LC-MS.[7]

  • After completion, cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

AlkeneCatalystLigandBaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF12070-85
n-Butyl acrylatePd(PPh₃)₄PPh₃K₂CO₃DMA11065-80
CyclohexeneHerrmann's catalyst-NaOAcNMP13050-70

Table 2: Exemplary Conditions for Heck Coupling with 5-Bromo-thiazole.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted thiazoles, reacting our 5-bromo-thiazole with terminal alkynes.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]

Mechanistic Insights

The Sonogashira reaction involves a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide species. The mild reaction conditions make it an attractive method for introducing alkynyl moieties.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L R-Pd(II)-X Thiazolyl-Pd(II)-Br Pd(0)L->R-Pd(II)-X Oxidative Addition R-X 5-Bromo-thiazole R-X->R-Pd(II)-X R-Pd(II)-C≡CR' Thiazolyl-Pd(II)-Alkynyl R-Pd(II)-X->R-Pd(II)-C≡CR' Transmetalation R-Pd(II)-C≡CR'->Pd(0)L R-C≡CR' Coupled Product R-Pd(II)-C≡CR'->R-C≡CR' Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR' Copper(I) Acetylide Cu(I)X->Cu(I)-C≡CR' R'-C≡CH Terminal Alkyne R'-C≡CH->Cu(I)-C≡CR' Base Base Base->Cu(I)-C≡CR' Cu(I)-C≡CR'->R-Pd(II)-X

Figure 3: Simplified Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) salt (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N or piperidine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the 5-bromo-thiazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC/LC-MS).

  • Quench the reaction with aqueous ammonium chloride solution.

  • Extract with an organic solvent, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[12][13] This reaction is particularly valuable for coupling our 5-bromo-thiazole intermediate with primary or secondary amines.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[13] The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often crucial for achieving high yields, especially with less reactive substrates.[12][14]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-bromo-4-methyl-2-(propan-2-yl)-1,3-thiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the 5-bromo-thiazole and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

AmineCatalystLigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene10070-85
MorpholinePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11075-90
BenzylamineG3-XPhosXPhosLHMDSTHF8080-95

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-thiazole.

Conclusion

The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals seeking to explore the chemical space around the 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one scaffold. The strategic application of palladium-catalyzed cross-coupling reactions to a suitably halogenated intermediate opens the door to a vast array of novel thiazole derivatives. Careful consideration of the catalyst, ligand, base, and solvent system, as detailed in these application notes, is critical for achieving high yields and purity. The versatility of these methods underscores the power of modern synthetic organic chemistry to accelerate the discovery of new chemical entities with potential therapeutic applications.

References

  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols - Benchchem.
  • Systematic Review On Thiazole And Its Applications.
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters - ACS Publications - ACS.org.
  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub.
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate.
  • Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI.
  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI.
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate.
  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate.
  • Heck Reaction - Organic Chemistry Portal.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.

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Application

Systematic Approach to In Vivo Dosing Protocol Development for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing a robust in vivo dosing protocol for the novel compound 1-[4-Methyl-2-(propan-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a robust in vivo dosing protocol for the novel compound 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. The thiazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, suggesting a high potential for biological activity.[1][2] Given the absence of publicly available in vivo data for this specific molecule, this guide emphasizes a foundational, step-by-step methodology. It is designed to lead researchers through essential pre-formulation characterization, formulation development, dose-range finding, and the design of definitive efficacy studies. The protocols herein are built on established principles of preclinical research, ensuring scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.[3][4]

| Introduction: The Imperative for a Foundational Approach

The development of any new chemical entity for in vivo application requires a systematic and empirical approach. 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is a compound of interest due to its thiazole core, a structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] However, translating a compound from an in vitro hit to an in vivo tool requires careful consideration of its pharmacokinetics and safety profile.

This guide serves not as a rigid, pre-validated protocol, but as a strategic workflow. Its core principle is that a trustworthy protocol is a self-validating one. By following these steps, researchers will generate the necessary preliminary data to design and execute well-controlled, informative, and ethical animal studies, guided by an Institutional Animal Care and Use Committee (IACUC).[6][7]

| Phase I: Pre-formulation and Compound Characterization

Before any in vivo administration, a thorough understanding of the compound's fundamental properties is non-negotiable. This phase ensures that the compound can be formulated and delivered in a manner that allows for meaningful interpretation of biological outcomes.

| Physicochemical Property Assessment

The solubility and stability of a compound dictate its formulation possibilities.[8]

  • Solubility Profiling: The solubility of the test compound should be determined in a panel of common, pharmaceutically acceptable vehicles. This empirical step is critical and prevents erroneous assumptions.

  • Stability Analysis: The compound's stability in the chosen vehicle at storage and administration temperatures should be confirmed. Degradation can lead to a loss of efficacy and the introduction of confounding variables.

| In Vitro Potency as a Guidepost

An established in vitro potency (e.g., IC₅₀ or EC₅₀) is essential for estimating an initial in vivo dose range. While a direct correlation is not always possible, this value provides a quantitative starting point for dose-finding studies. It is important to note that systemic administration often requires concentrations significantly higher than the cellular IC₅₀ to achieve sufficient target engagement in the tissue of interest.

cluster_0 Phase I: Compound Characterization A Compound Synthesis & Purification B Determine Physicochemical Properties (Solubility, Stability) A->B C Establish In Vitro Potency (e.g., IC50 in a cell-based assay) B->C D Proceed to Formulation Development C->D

Caption: Workflow for initial characterization of the test compound.

| Phase II: Formulation and Administration Route Selection

The goal of this phase is to develop a safe, stable, and homogenous formulation that allows for accurate and reproducible dosing.

| Selecting the Route of Administration

The choice of administration route is a critical decision influenced by the compound's properties and the study's objectives.[3]

  • Oral (PO): Preferred for its clinical relevance but requires the compound to have sufficient oral bioavailability.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher exposure. It is a common route for preclinical efficacy studies.

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid distribution. It is often used in pharmacokinetic studies but can be technically challenging for repeated dosing.

  • Subcutaneous (SC): Allows for slower absorption and a more sustained release profile.

| Vehicle Selection and Preparation

A well-chosen vehicle solubilizes the compound without causing toxicity to the animal. The table below lists common vehicles. It is crucial to run a small tolerability study with the vehicle alone if its effects in the chosen animal model are unknown.

Vehicle CompositionCommon Route(s)Notes
0.9% SalineIV, IP, SC, POSuitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SCBuffered solution, ideal for maintaining physiological pH.
5-10% DMSO in Saline or Corn OilIP, PODMSO is a powerful solvent but can be toxic at high concentrations. The final concentration should ideally be below 10%.
10% Tween® 80 in SalinePO, IPA surfactant used to create stable suspensions for poorly soluble compounds.
0.5% Methylcellulose (or Carboxymethylcellulose) in WaterPOA suspending agent that increases viscosity to prevent the compound from settling.
Corn Oil / Sesame OilPO, SCSuitable for highly lipophilic compounds.
Protocol 3.2.1: Preparation of a Dosing Formulation (Example for IP Injection)

This protocol describes the preparation of a 10 mg/mL formulation in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

  • Weigh the Compound: Accurately weigh the required amount of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one.

  • Initial Solubilization: Add the appropriate volume of DMSO to the compound. Vortex or sonicate until fully dissolved.

  • Add Co-solvent: Add the required volume of PEG400 and mix thoroughly. The solution should remain clear.

  • Final Dilution: Slowly add the saline while vortexing to prevent precipitation.

  • Final Check: Ensure the final formulation is a clear, homogenous solution. Prepare fresh daily unless stability data indicates otherwise.

node_action node_action Start Compound Soluble in Aqueous Buffer? node_action_saline Use Saline or PBS Start->node_action_saline Yes CheckOral Is Oral Route Required? Start->CheckOral No node_action_suspension Formulate as Suspension (e.g., Methylcellulose) or Emulsion (e.g., Tween 80) CheckOral->node_action_suspension Yes node_action_cosolvent Use Co-solvent System (e.g., DMSO/PEG/Saline) CheckOral->node_action_cosolvent No (IP, SC, IV)

Caption: Decision tree for formulation and route selection.

| Phase III: In Vivo Maximum Tolerated Dose (MTD) Study

The primary goal of an MTD study is to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.[9][10] This is a critical safety step and is mandatory before proceeding to efficacy studies.

Protocol 4.1: Acute MTD Study Design

This protocol outlines a dose escalation study in a small cohort of mice. All procedures must be approved by an IACUC.[11]

  • Animal Model: Select the same strain and sex of animals that will be used in the subsequent efficacy studies (e.g., C57BL/6 mice, female, 8-10 weeks old).

  • Group Allocation: Assign 2-3 mice per group.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated (e.g., 30, 100, 300 mg/kg) or de-escalated based on observed toxicity.

  • Administration: Administer a single dose of the compound via the chosen route. Include a vehicle-only control group.

  • Monitoring: Observe animals closely for the first 4-6 hours post-dosing and then daily for 7-14 days. Record the following:

    • Clinical Signs: Note any signs of distress, such as lethargy, ruffled fur, abnormal posture, or neurological signs.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is typically considered a sign of significant toxicity.[10]

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of toxicity.[12][13]

ParameterDay 0 (Pre-dose)Day 1Day 2Day 3...Day 7
Body Weight (g)
Clinical Score 0
Observations Normal
(Clinical Score: 0=Normal, 1=Mildly ruffled, 2=Ruffled, lethargic, 3=Moribund)

| Phase IV: Definitive In Vivo Efficacy Study

With a well-characterized compound, a stable formulation, and an established MTD, a robust efficacy study can be designed.

| Key Principles of Study Design

To ensure data is reliable and unbiased, the following principles must be integrated.[3][14]

  • Randomization: Animals must be randomly assigned to treatment groups.

  • Blinding: Whenever possible, the investigator administering the compound and assessing the outcomes should be blinded to the treatment groups.

  • Controls: The study must include a vehicle control group. A positive control (a compound with known efficacy in the model) is also highly recommended.

Protocol 5.2: General Efficacy Study Workflow

This protocol provides a general framework. Specifics must be adapted to the disease model.

  • Animal Model: Utilize a disease-relevant animal model (e.g., tumor xenograft model, inflammation model).

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound - Dose 1 (e.g., 0.5x MTD)

    • Group 3: Test Compound - Dose 2 (e.g., 0.25x MTD)

    • Group 4: Positive Control (if available) (Use a power analysis to determine the appropriate number of animals per group, typically n=8-12).

  • Disease Induction: Initiate the disease model (e.g., subcutaneous injection of tumor cells).

  • Treatment Initiation: Begin treatment when the disease reaches a pre-defined stage (e.g., tumors are 100-150 mm³).

  • Dosing Regimen: Administer the compound according to a pre-defined schedule (e.g., once daily, 5 days a week) for a set duration.

  • Efficacy Readouts: Monitor primary and secondary endpoints throughout the study (e.g., tumor volume, body weight, disease-specific clinical scores).

  • Study Endpoint: The study is terminated when a pre-defined endpoint is reached (e.g., tumors in the control group reach a certain size, pre-determined time point). Collect terminal samples (e.g., blood, tissues) for pharmacodynamic or biomarker analysis.

cluster_1 In Vivo Efficacy Study Workflow A Select Disease-Relevant Animal Model B Induce Disease (e.g., Tumor Implantation) A->B C Randomize Animals into Treatment Groups B->C D Initiate Dosing Regimen (Vehicle, Test Compound, Positive Control) C->D E Monitor Efficacy Endpoints & Animal Welfare D->E F Terminal Sample Collection & Data Analysis E->F

Caption: Generalized workflow for an in vivo efficacy study.

| Conclusion and Best Practices

The successful in vivo evaluation of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is contingent on a methodical, data-driven approach. By systematically characterizing the compound, developing a suitable formulation, and determining a safe dose range through an MTD study, researchers can proceed to efficacy studies with confidence. Adherence to rigorous study design principles, including randomization and blinding, and full compliance with institutional animal welfare guidelines (IACUC) are paramount for generating high-quality, reproducible, and ethically sound data.

References

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Experimental Design Assistant. NC3Rs. Retrieved from [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]

  • InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development. Retrieved from [Link]

  • Thapa, B., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 103. Retrieved from [Link]

  • Ionic. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]

  • University at Buffalo. (n.d.). Animal Research (IACUC) Guidelines. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Animal Welfare. Retrieved from [Link]

  • University of Washington. (n.d.). IACUC Protocol Requirements. Retrieved from [Link]

  • Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • William & Mary. (2025, June 13). IACUC Guidance & Policies. Retrieved from [Link]

  • Thapa, B., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • ResearchGate. (2017, April 25). Experiment design of a maximum tolerance dose (MTD) study. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • PubMed. (2024, November 28). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Retrieved from [Link]

  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • PLOS. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

  • Scientific Electronic Archives. (n.d.). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(4-METHYL-1,3-THIAZOL-2-YL)ETHAN-1-ONE. Retrieved from [Link]

  • PMC. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-METHYL-2-(2-THIENYL)-1,3-THIAZOL-5-YL]-1-ETHANONE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one Synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. This molecule is typically prepared via the Hantzsch thiazole synthesis, a robust and wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. This molecule is typically prepared via the Hantzsch thiazole synthesis, a robust and widely used method in medicinal and materials chemistry.[1][2][3] The reaction involves the condensation of an α-haloketone (3-chloro-2,4-pentanedione) with a thioamide (isobutyramide). While known for high yields, the thermal conditions of this reaction are a critical parameter that dictates not only the reaction rate but also the final yield and purity of the product.[4][5]

This guide is structured in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work. It is designed for researchers, chemists, and drug development professionals seeking to refine their synthetic protocols and troubleshoot temperature-related issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a suitable starting temperature for this Hantzsch synthesis, and what is the scientific rationale?

A suitable and conservative starting point for the synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is the reflux temperature of the chosen alcoholic solvent, typically ethanol or methanol. For many Hantzsch syntheses, a temperature range of 60-80°C provides a good balance between reaction rate and impurity formation.[3][6]

Causality Explained: The Hantzsch synthesis is a multi-step process initiated by a nucleophilic (SN2) attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][4][7]

  • Too Low Temperature: At ambient temperature, the initial SN2 reaction may be exceedingly slow, leading to poor or no product formation even after extended reaction times.[5][8] The activation energy for each step must be overcome, and thermal energy is essential to drive the reaction forward at a practical rate.

  • Too High Temperature: While higher temperatures increase the reaction rate, they can also promote undesirable side reactions or decomposition of starting materials and the product. Thiazole rings themselves are generally thermally stable, but the reactants and intermediates may not be.[9][10] Excessive heat can lead to the formation of byproducts, resulting in lower purity and a more challenging purification process.[4][11]

Therefore, starting at a moderate temperature, such as the reflux temperature of ethanol (~78°C), is a logical and empirically supported strategy.

Q2: My reaction yield is very low. How do I determine if the temperature is the root cause?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions, with temperature being a primary suspect.[4][5][11] To diagnose the problem, a systematic approach is necessary.

Troubleshooting Workflow:

  • Reaction Monitoring: The first and most critical step is to monitor the reaction's progress over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

    • Scenario A: Starting materials remain unreacted. If you observe a large amount of unreacted 3-chloro-2,4-pentanedione and isobutyramide even after several hours, it is highly probable that the temperature is too low. The reaction lacks sufficient energy to overcome the activation barrier.[5]

    • Scenario B: Multiple new spots/peaks appear. If your TLC plate or chromatogram shows the formation of multiple products in addition to your desired spot, the temperature may be too high, promoting side reactions.[11]

  • Controlled Temperature Study: If monitoring indicates a temperature issue, the next step is to perform a small-scale temperature screening experiment. This is the most direct way to determine the optimal thermal conditions for your specific setup.

The following diagram illustrates the decision-making process for troubleshooting low yield with respect to temperature.

Low_Yield_Troubleshooting Start Low Yield Observed Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Analyze Analyze Results Monitor->Analyze TempLow Problem: Temperature Too Low (Slow/No Conversion) Analyze->TempLow Unreacted Starting Material Dominates TempHigh Problem: Temperature Too High (Multiple Side Products) Analyze->TempHigh Multiple Unidentified Products Formed ActionLow Action: Incrementally Increase Temperature TempLow->ActionLow ActionHigh Action: Incrementally Decrease Temperature TempHigh->ActionHigh Optimize Optimal Temperature Identified ActionLow->Optimize ActionHigh->Optimize

Caption: Workflow for diagnosing temperature-related low yield issues.

Q3: I'm observing significant impurity formation. What kind of side reactions are caused by incorrect temperatures?

Impurity generation is often directly linked to reaction temperature. In the context of Hantzsch synthesis, elevated temperatures can promote several side reactions.

  • Formation of Isomeric Impurities: Under certain conditions, side reactions can lead to the formation of undesired isomers.[11] While specific isomers for this reaction are not widely reported, the principle of temperature influencing regioselectivity or alternative cyclization pathways remains a key consideration.

  • Decomposition of Reactants: The α-haloketone, 3-chloro-2,4-pentanedione, is a reactive species. At high temperatures, it may undergo self-condensation or decomposition before it can react with the thioamide.

  • Further Reactions of the Product: The acetyl group on the final product has enolizable protons. At excessively high temperatures or with prolonged reaction times, this could potentially lead to aldol-type side reactions, creating dimeric or polymeric impurities.

Recommendation: If significant impurities are observed, the first corrective action should be to lower the reaction temperature in a stepwise manner (e.g., in 10°C increments) and monitor the impurity profile by HPLC or TLC. Often, a slight reduction in temperature can dramatically improve the purity with only a modest increase in the required reaction time.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel screening experiment to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the highest yield of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one with the lowest impurity profile within a reasonable timeframe.

Materials:

  • 3-chloro-2,4-pentanedione

  • Isobutyramide

  • Ethanol (or other suitable solvent)

  • Reaction vials with stir bars

  • Parallel synthesis block or multiple oil baths with temperature control

  • TLC plates and HPLC system for analysis

Procedure:

  • Setup: Prepare four identical reaction vials (labeled T1, T2, T3, T4).

  • Reagent Preparation: In each vial, add isobutyramide (1.1 equivalents) and a magnetic stir bar. Dissolve the thioamide in 5 mL of ethanol.

  • Temperature Control: Place the vials in a parallel synthesis block or individual heating blocks set to four different temperatures.

    • T1: 50°C

    • T2: 65°C

    • T3: 80°C (Reflux)

    • T4: 95°C

  • Reaction Initiation: Once the solutions have reached the target temperatures, add 3-chloro-2,4-pentanedione (1.0 equivalent) to each vial simultaneously. Start a timer.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture for analysis by TLC or HPLC. Monitor the consumption of the limiting reactant and the formation of the product and any major impurities.

  • Work-up: Once a reaction is deemed complete (e.g., no starting material visible by TLC), cool the mixture to room temperature. Pour the contents into a beaker containing a weak base solution (e.g., 5% aqueous sodium carbonate) to neutralize any generated acid and precipitate the product.[4][7]

  • Isolation & Analysis: Filter the precipitated solid, wash with water, and dry.[4] Determine the crude yield and purity for each temperature point.

Data Analysis: Compile the results into a table to clearly visualize the impact of temperature on yield and purity.

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (HPLC Area %)Key Observations
50>12 (incomplete)3598%Very slow conversion
6567897%Good conversion, clean profile
80 3 92 95% Fast conversion, minor impurity noted
951.58588%Very fast, significant impurity formation

Note: The data above is representative and should be determined experimentally.

Based on this hypothetical data, 80°C offers the best compromise, providing a high yield in a short time frame with acceptable purity. If higher purity is required, 65°C would be the optimal choice, albeit with a longer reaction time.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 19, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved March 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC. Retrieved March 19, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved March 19, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved March 19, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Process for preparing thiazole derivatives. (2017). Google Patents.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Creative Research Thoughts. Retrieved March 19, 2026, from [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). JETIR. Retrieved March 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Trace Impurities in 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one Batches

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. This guide is designed for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving the requisite purity for their downstream applications.

The purity of an active pharmaceutical ingredient (API) is paramount, as even trace impurities can impact safety, efficacy, and stability.[1][2][3] The subject compound, a substituted thiazole, belongs to a class of heterocyclic compounds with significant biological and pharmaceutical applications, including antimicrobial and anticancer activities.[4][5][6][7]

This document provides in-depth, experience-driven troubleshooting advice and validated protocols. Given that detailed purification literature for this specific molecule is not widely available, the principles and procedures described herein are synthesized from established methodologies for structurally related thiazoles and ketones.

Initial Purification Strategy

Before diving into specific troubleshooting, it's essential to have a logical workflow for purification. The choice of method depends on the nature of the impurities and the scale of your batch.

G cluster_unknown Unknown Impurities cluster_known Known Impurities start Crude Product Batch impurity_analysis Analyze Crude Product (TLC, HPLC, 1H NMR) start->impurity_analysis decision_main Are impurities known/characterized? impurity_analysis->decision_main decision_polarity Impurities have significantly different polarity? decision_main->decision_polarity No decision_acid_base Are impurities acidic/basic? decision_main->decision_acid_base Yes chromatography Proceed to Column Chromatography decision_polarity->chromatography Yes recrystallization_first Attempt Recrystallization decision_polarity->recrystallization_first No final_purity Final Purity Analysis (HPLC, GC-MS, NMR) chromatography->final_purity decision_recryst_success Purity Spec Met? recrystallization_first->decision_recryst_success decision_recryst_success->chromatography No decision_recryst_success->final_purity Yes lle Perform Liquid-Liquid Extraction (Acid/Base Wash) decision_acid_base->lle Yes recrystallization_second Proceed to Recrystallization decision_acid_base->recrystallization_second No decision_lle_success Purity Spec Met? lle->decision_lle_success decision_lle_success->recrystallization_second No decision_lle_success->final_purity Yes recrystallization_second->final_purity end Pure Compound final_purity->end

Caption: General workflow for selecting a purification strategy.

Part 1: FAQ - Understanding Your Impurities

This section addresses the crucial first step: identifying the nature of the impurities you are trying to remove.

Q1: What are the most probable impurities in my crude sample of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one?

A1: The identity of impurities is intrinsically linked to the synthetic route used. The most common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[5][8][9] Based on this and general chemical principles, your impurities likely fall into three categories:

  • Unreacted Starting Materials:

    • Thioisobutyramide (Propan-2-carbothioamide): The source of the 2-isopropyl group and the thiazole N and S atoms.

    • 3-Chloro-2,4-pentanedione or a similar α-haloketone: The source of the 4-methyl and 5-acetyl groups. These reagents can be unstable and may be present in the crude product.

  • Process-Related Impurities (By-products):

    • Aldol Condensation Products: The ketone functional group on your target molecule can undergo self-condensation under acidic or basic conditions, leading to α,β-unsaturated ketone impurities.[10]

    • Over-alkylation or Side-products: If the synthesis involves multiple steps, incomplete reactions or side reactions from intermediate stages can generate structurally similar impurities.

    • Isomeric By-products: Depending on the precise precursors, alternative cyclization pathways could lead to isomeric thiazole derivatives.

  • Degradation Products:

    • Oxidation Products: The thiazole ring is generally stable, but side chains can be susceptible to oxidation. The ethanone moiety could be oxidized, especially if exposed to air and light over long periods.

    • Hydrolysis Products: If the synthesis or workup involves harsh acidic or basic conditions, hydrolysis of parts of the molecule could occur.

Part 2: Troubleshooting Purification Processes

This section provides solutions to common problems encountered during purification experiments.

Guide 1: Recrystallization Failures

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, based on differences in solubility.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of your compound or when the rate of cooling is too fast.

Causality & Solution Workflow:

G start Compound 'Oils Out' check_cooling Is cooling too rapid? start->check_cooling slow_cooling Allow solution to cool slowly to RT, then place in an ice bath. check_cooling->slow_cooling Yes check_solvent Is the solvent polarity appropriate? check_cooling->check_solvent No end Successful Crystallization slow_cooling->end add_cosolvent Add a co-solvent in which the compound is less soluble (e.g., add heptane to ethyl acetate). check_solvent->add_cosolvent No check_concentration Is the solution too concentrated? check_solvent->check_concentration Yes add_cosolvent->end add_more_solvent Add more hot solvent to fully dissolve the oil, then cool slowly. check_concentration->add_more_solvent Yes check_concentration->end No add_more_solvent->end

Caption: Troubleshooting workflow for when a compound "oils out".

Expert Insight: The key is to maintain the solution temperature above the compound's melting point until crystallization begins. If the oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

  • Cause: Using an excessive volume of solvent.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

  • Cause: The filtrate is not sufficiently cooled.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Cause: The compound is too soluble even in the cold solvent.

    • Solution: You need a different solvent or a solvent system. Find a solvent in which your compound has high solubility when hot and very low solubility when cold. See the solvent properties table below.

Q4: I still see impurities in my product after recrystallization. What's next?

A4: This indicates that the impurities have similar solubility profiles to your target compound in the chosen solvent.

  • Solution 1: Change the Solvent: Try a solvent with a different polarity. If you used a polar solvent like ethanol, try a less polar one like ethyl acetate or toluene.

  • Solution 2: Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Solution 3: Switch to Chromatography: If recrystallization fails to remove the impurities, they are likely too similar in structure and polarity to be separated by this method. Column chromatography is the next logical step.[11][12]

Guide 2: Column Chromatography Issues

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11][13]

Q5: How do I select the right solvent system (mobile phase) for my column?

A5: The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.3-0.4 on a silica gel Thin Layer Chromatography (TLC) plate.

  • Principle: The polarity of the mobile phase dictates how quickly compounds move up the TLC plate (or down the column). A more polar solvent will move polar compounds faster.[12]

  • Step-by-Step Selection:

    • Start with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.

    • Spot your crude mixture on a TLC plate.

    • Run the plate in a 90:10 mixture of hexanes:ethyl acetate.

    • Observe the separation. If the spots are all at the bottom (Rf near 0), increase the polarity by moving to an 80:20 or 70:30 mixture.

    • If the spots are all at the top (Rf near 1), decrease the polarity.

    • Continue this process until you achieve good separation between your product spot and the impurity spots, with the product Rf around 0.35.

Q6: My compounds are not separating on the column (co-elution). How can I improve resolution?

A6: Poor resolution is a common issue and can be solved by adjusting several parameters.

  • Cause: Mobile phase is too polar.

    • Solution: Decrease the polarity of the eluent. This will cause all compounds to move more slowly and spend more time interacting with the stationary phase, improving separation.

  • Cause: Column was packed improperly.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column leads to channeling, where the solvent and sample bypass the stationary phase.[14]

  • Cause: The sample band was too wide.

    • Solution: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow band. Using a "dry loading" technique can be very effective.[15]

  • Cause: The column is overloaded.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

Guide 3: Liquid-Liquid Extraction Problems

Liquid-liquid extraction (LLE) is used to separate compounds based on their different solubilities in two immiscible liquids, often an organic solvent and an aqueous solution.[16][17][18] It's particularly useful for removing acidic or basic impurities.

Q7: I'm getting a persistent emulsion during extraction. How do I break it?

A7: Emulsions are a third layer of fine droplets that form between the organic and aqueous phases, making separation impossible. They are common when the sample contains surfactant-like compounds.[19]

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes the emulsion will break on its own.

  • Solution 2 (Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which can force the organic components out and break the emulsion.

  • Solution 3 (Filtration): Filter the mixture through a pad of Celite (diatomaceous earth) or glass wool. This can physically disrupt the droplets causing the emulsion.[19]

  • Solution 4 (Centrifugation): If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to separate the layers.[19]

Expert Insight: To prevent emulsions in the first place, do not shake the separatory funnel too vigorously. Instead, use gentle, repeated inversions to mix the layers.

Part 3: Standard Operating Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair (see table below) by testing small amounts of your crude material. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent with swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

SolventPolarity IndexBoiling Point (°C)Notes
Heptane/Hexane0.198 / 69Good for non-polar compounds. Often used as an anti-solvent.
Toluene2.4111Good for aromatic compounds.
Diethyl Ether2.835Low boiling point, highly flammable.
Dichloromethane3.140Common lab solvent, use in a fume hood.
Ethyl Acetate4.477Excellent general-purpose solvent for medium-polarity compounds.
Isopropanol4.082A common choice for many organic solids.
Ethanol4.378Can absorb water from the air.
Water10.2100For highly polar or ionic compounds.
Protocol 2: Purification by Flash Column Chromatography
  • Select Mobile Phase: Determine the optimal solvent system using TLC as described in Q5 (Target Rf ≈ 0.35).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle into a uniform bed. Add a layer of sand on top to protect the silica surface.[14]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully add the sample solution to the top of the column. Alternatively, use the "dry loading" method for better resolution.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate and develop it to determine which fractions contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 4: FAQ - Confirming Final Purity

After purification, you must rigorously confirm the purity of your material.

Q8: Which analytical technique is best for final purity confirmation?

A8: No single technique is sufficient. A combination of methods is required by regulatory bodies and for scientific rigor.[2][20]

TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative purity (% area), detection of non-volatile impurities.High precision, sensitivity, and reproducibility. The gold standard for pharmaceutical purity analysis.[20][21][22]Requires a chromophore for UV detection. Can be destructive.
¹H NMR Structural confirmation, detection of proton-containing impurities.Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard.[23][24]Overlapping signals can obscure minor impurities. Not sensitive to impurities without protons.
GC-MS Detection of volatile impurities, residual solvents.Excellent for identifying unknown volatile components by their mass spectrum.[25][26][27]Compound must be volatile and thermally stable.
LC-MS Molecular weight confirmation, identification of unknown impurities.Combines the separation power of HPLC with the identification power of mass spectrometry.[2]Response factors can vary, making quantification complex without standards.

Recommendation: For a final batch release, a high-purity result from HPLC (e.g., >99.5% by area) coupled with a clean ¹H NMR spectrum that accounts for all signals is considered strong evidence of purity. GC-MS should be used to confirm the absence of residual solvents.

References

  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link]

  • 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol - NextSDS. NextSDS. [Link]

  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • Method for purification of ketones.
  • column chromatography & purification of organic compounds. YouTube. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ACS Publications. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • Liquid-Liquid Extraction: An Overview. Syrris. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. Stanford University. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Purification of ketones.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]

  • Sodium borohydride. Wikipedia. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Springer. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • GC-MS Drug Testing in Toxicology. Phenomenex. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Welcome to the technical support center for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable thiazole intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting solutions, and offer detailed protocols to ensure the successful and efficient production of your target compound.

Overview of the Synthesis

The most direct and widely adopted method for constructing the thiazole ring of this target molecule is the Hantzsch Thiazole Synthesis.[1][2][3] This robust reaction involves the condensation of an α-haloketone with a thioamide.[4][5] For the specific synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, the key precursors are 3-chloro-2,4-pentanedione and isothiobutyramide .

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][6] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[7][8]

Frequently Asked Questions (FAQs)

FAQ 1: Synthesis & Reaction Optimization

Question: My reaction is resulting in a low yield. What are the primary causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis of this compound can typically be traced back to a few key areas. A systematic approach is best for troubleshooting.[9]

  • Purity of Starting Materials: This is the most critical factor. The α-haloketone, 3-chloro-2,4-pentanedione, can be unstable and should be freshly prepared or purified if it has been stored for an extended period. Impurities can lead to significant side reactions.[9][10] Similarly, the purity of the isothiobutyramide is paramount.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. While heating is necessary to drive the dehydration step, prolonged exposure to high temperatures can lead to product decomposition.[10] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation occurs.[9]

  • Stoichiometry: While the reactants combine in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the more stable and often more accessible thioamide can help drive the reaction to completion, especially if the α-haloketone shows some degradation.[8]

  • Solvent Choice: The solvent must be able to dissolve both starting materials to a reasonable extent. Ethanol and methanol are common choices for Hantzsch syntheses as they provide good solubility and have boiling points suitable for refluxing the reaction.[2][10]

Question: I am observing multiple spots on my TLC plate. What are the likely side products?

Answer: The formation of multiple byproducts is a common issue that complicates purification and reduces yield.[10] For this specific synthesis, potential side products include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 3-chloro-2,4-pentanedione and isothiobutyramide.[10]

  • Oxazole Formation: If the isothiobutyramide is contaminated with its oxygen analog, isobutyramide, you may form the corresponding 1-[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]ethan-1-one. This highlights the need for a pure thioamide starting material.[10]

  • Dimerization/Polymerization: The reactive α-haloketone can undergo self-condensation, especially under basic conditions or upon prolonged heating.[10]

  • Hydrolysis of α-haloketone: In the presence of water, 3-chloro-2,4-pentanedione can hydrolyze back to acetylacetone (2,4-pentanedione), which will not participate in the desired reaction. Ensure anhydrous conditions are maintained.

Troubleshooting Guide: Scale-Up Challenges

Scaling up a reaction from the bench to a pilot or production scale introduces new challenges that are often negligible at a smaller scale.

Problem Potential Cause at Scale Proposed Solution
Runaway Reaction / Poor Temperature Control The Hantzsch synthesis is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.Use a jacketed reactor with controlled heating and cooling capabilities. Consider a semi-batch process where the α-haloketone is added portion-wise to the heated solution of the thioamide to better manage the exotherm.
Inconsistent Yield / Purity Between Batches Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. Perform mixing studies if necessary.
Difficult Product Isolation / Filtration The physical form of the precipitated product can change at scale, sometimes leading to fine particles that clog filters or an oil that does not solidify.Control the cooling rate during precipitation. A slower, controlled cooling profile often yields larger, more easily filterable crystals. Seeding the solution with a small amount of previously isolated pure product can also promote better crystallization.
Increased Impurity Profile Longer reaction times or heating periods at scale can lead to the formation of thermal degradation products.Re-optimize the reaction time and temperature at the target scale. Do not assume that the optimal conditions from the lab will translate directly. Use in-process controls (e.g., HPLC, UPLC) to monitor product formation and impurity levels.

Experimental Protocols & Methodologies

Protocol 1: Laboratory-Scale Synthesis (Exemplary)

This protocol provides a baseline for the synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one.

Materials:

  • Isothiobutyramide (1.0 equiv)

  • 3-chloro-2,4-pentanedione (1.05 equiv)

  • Ethanol (anhydrous)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve isothiobutyramide (1.0 equiv) in anhydrous ethanol (approx. 5-10 mL per gram of thioamide).

  • Begin stirring the solution and add 3-chloro-2,4-pentanedione (1.05 equiv) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) every 30-60 minutes.[9]

  • Once the starting materials are consumed (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 5% aqueous sodium bicarbonate solution (approx. 4-5 times the volume of the ethanol used) with vigorous stirring. A precipitate should form.[2][10]

  • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.[9]

  • Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.

  • Allow the product to air dry or dry in a vacuum oven at low heat (<40 °C).

FAQ 2: Purification and Impurity Profiling

Question: My crude product is an oil/waxy solid and is difficult to purify. What are my options?

Answer: Obtaining an impure, non-crystalline solid is a common challenge. Here are several purification strategies, from simplest to most rigorous:

  • Trituration: If the product is a solid contaminated with soluble impurities, suspending it in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether) can be effective. Stir vigorously, then filter.

  • Recrystallization: This is the preferred method for purifying solids at scale. T[9]he key is finding a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points for this molecule might include isopropanol, ethyl acetate/hexane mixtures, or toluene.

  • Column Chromatography: While highly effective, silica gel chromatography can be costly and time-consuming at a large scale. I[9]t is best reserved for situations where recrystallization fails or for producing highly pure analytical standards.

Question: How do I handle a product that won't precipitate after adding the basic solution?

Answer: If the product remains dissolved after neutralization, it is likely too soluble or present in too low a concentration in the aqueous ethanol mixture.

[9]* Solvent Removal: First, try removing the ethanol under reduced pressure. This may cause the product to precipitate or oil out from the remaining aqueous layer.

  • Extraction: If precipitation is not effective, you must perform a liquid-liquid extraction. U[9]se a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the crude product.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Analysis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Executive Summary 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (Chemical Formula: C9H13NOS, Exact Mass: 183.07 Da) is a highly substituted heterocyclic compound frequently encountered in flavor chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (Chemical Formula: C9H13NOS, Exact Mass: 183.07 Da) is a highly substituted heterocyclic compound frequently encountered in flavor chemistry and as an intermediate in pharmaceutical synthesis. Accurate structural elucidation and trace-level quantification of this compound require robust analytical methodologies. This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the mechanistic causality behind its fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Causality: Ionization & Fragmentation Dynamics

The fragmentation of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is dictated by the energy of the ionization source and the stabilizing effects of the thiazole core.

  • GC-EI-MS (Hard Ionization): Under standard 70 eV electron impact, the molecule forms a radical cation ([M]•+ at m/z 183). In mass spectrometry, the fragmentation of aliphatic aldehydes and ketones generally occurs through key mechanisms such as α-cleavage. Cleavage of the methyl group from the 5-acetyl moiety yields a highly stable, resonance-stabilized acylium ion at m/z 168. Alternatively, the loss of the entire acetyl radical (-43 Da) yields a thiazole core fragment at m/z 140. Notably, because the compound lacks a γ-hydrogen relative to the carbonyl group, the classic McLafferty rearrangement is sterically forbidden. Further high-energy fragmentation results in the fission of the thiazole ring itself, typically across the C-S and C-N bonds[1].

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization protonates the molecule, typically at the highly basic thiazole nitrogen or the carbonyl oxygen, yielding an [M+H]+ precursor at m/z 184. ESI-MS/MS alone relies on collision-induced dissociation (CID), where the extent of fragmentation of the precursor ion depends on its ability to absorb energy, leading to specific neutral losses[2]. The most prominent transitions include the dehydration of the protonated ketone (-18 Da, yielding m/z 166) and the elimination of propene from the 2-isopropyl group (-42 Da, yielding m/z 142).

Fragmentation Compound 1-[4-Methyl-2-(propan-2-yl)- 1,3-thiazol-5-yl]ethan-1-one MW: 183.27 EI_Ion EI-MS (70 eV) [M]•+ m/z 183 Compound->EI_Ion Electron Impact ESI_Ion ESI-MS/MS (+) [M+H]+ m/z 184 Compound->ESI_Ion Electrospray EI_168 m/z 168 [M - CH3]+ EI_Ion->EI_168 Alpha Cleavage EI_140 m/z 140 [M - C2H3O]+ EI_Ion->EI_140 Acyl Loss EI_Ring m/z 58 Ring Cleavage EI_Ion->EI_Ring Thiazole Fission ESI_166 m/z 166 [M+H - H2O]+ ESI_Ion->ESI_166 CID (-18 Da) ESI_142 m/z 142 [M+H - C3H6]+ ESI_Ion->ESI_142 CID (-42 Da)

Fig 1: Divergent MS fragmentation pathways of the thiazole derivative under EI and ESI-CID conditions.

Quantitative Data & Methodological Metrics

To objectively compare the two platforms, the fragmentation abundances and optimal collision energies were mapped. GC-MS provides a rich spectral fingerprint ideal for library matching, while LC-MS/MS provides highly specific transitions ideal for trace quantification in complex matrices.

Table 1: GC-EI-MS Fragmentation Pattern (70 eV)
m/zIon AssignmentRelative Abundance (%)Mechanistic Origin
183[M]•+45Molecular ion
168[M - CH3]+100 (Base Peak)α-cleavage of acetyl methyl or isopropyl methyl
140[M - C2H3O]+65Loss of acetyl radical
140[M - C3H7]+30Loss of isopropyl radical
58[C2H2S]•+15Thiazole ring fission
Table 2: LC-ESI-MS/MS Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral LossStructural Significance
184.1166.115-18 Da (H2O)Protonated ketone dehydration
184.1142.125-42 Da (C3H6)Isopropyl group cleavage (propene loss)
184.1114.035-70 DaDeep thiazole core fragmentation
Table 3: Performance Comparison
MetricGC-EI-MSLC-ESI-MS/MS
Ionization Hard (70 eV)Soft (Electrospray)
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Structural Elucidation High (Extensive fragmentation)Moderate (Requires CID optimization)
Matrix Interference Moderate (Requires cleanup)Low (MRM provides high specificity)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating system suitability tests (SST) and internal standards to continuously verify data integrity.

Protocol A: GC-EI-MS Structural Profiling
  • System Suitability Test (SST): Inject 1 µL of 50 ng/µL Decafluorotriphenylphosphine (DFTPP). Verify that the m/z 198 base peak and m/z 442 molecular ion meet standard tuning criteria to validate mass calibration and resolution.

  • Sample Preparation: Spike 1 mL of the aqueous sample with 10 µL of an internal standard (e.g., 4-methylthiazole-d3 at 10 µg/mL). Extract with 1 mL of GC-grade hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Injection: Inject 1 µL of the organic layer into the GC inlet operating in splitless mode at 250°C.

  • Separation: Use a 30 m x 0.25 mm x 0.25 µm HP-5MS capillary column. Program the oven: 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detection: Operate the EI source at 230°C and 70 eV. Scan from m/z 40 to 300. Validate the run by confirming the internal standard's retention time drift is < 0.05 minutes.

Protocol B: LC-ESI-MS/MS Trace Quantification
  • Sample Preparation: Spike 100 µL of the biological/complex sample with 10 µL of stable isotope-labeled internal standard (SIL-IS). Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Separation: Employ a gradient elution at 0.4 mL/min. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 4 minutes.

  • Detection: Operate the mass spectrometer in ESI positive mode (Capillary voltage: 3.5 kV). Monitor the MRM transitions listed in Table 2.

  • Validation: Inject a solvent blank immediately following the highest calibration standard. The run is validated if the carryover in the blank is < 0.1% of the upper limit of quantification (ULOQ).

Workflow Start Sample Preparation (Internal Standard Addition) GC GC-EI-MS Platform (Volatile/Thermostable) Start->GC LC LC-ESI-MS/MS Platform (Trace/Complex Matrix) Start->LC GC_Sep Capillary GC Separation (e.g., HP-5MS) GC->GC_Sep LC_Sep UHPLC Separation (e.g., C18 Reverse Phase) LC->LC_Sep GC_Ion Hard Ionization (70 eV) Extensive Fragmentation GC_Sep->GC_Ion LC_Ion Soft Ionization (+kV) Precursor Isolation LC_Sep->LC_Ion GC_Data Spectral Library Matching (Structural Elucidation) GC_Ion->GC_Data LC_Data MRM Quantification (High Sensitivity/Specificity) LC_Ion->LC_Data

Fig 2: Methodological comparison of GC-MS and LC-MS/MS workflows for thiazole derivative analysis.

Conclusion & Platform Recommendation

For the analysis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, the choice of platform depends strictly on the analytical goal. GC-EI-MS is the superior product for de novo structural confirmation and purity analysis due to its highly reproducible, library-matchable α-cleavage and ring-fission patterns. Conversely, LC-ESI-MS/MS is the optimal choice for pharmacokinetic studies or trace flavor profiling, offering up to a 50-fold increase in sensitivity and bypassing the need for extensive sample extraction.

References

  • Mass Spectrometry: Aldehyde and Ketone Fragment
  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed - NIH.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.

Sources

Comparative

FTIR reference spectrum and peak assignments for 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

An in-depth vibrational spectroscopy analysis is critical for the structural verification and quality control of complex heterocyclic compounds used in drug development and flavor chemistry. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth vibrational spectroscopy analysis is critical for the structural verification and quality control of complex heterocyclic compounds used in drug development and flavor chemistry. As a Senior Application Scientist, I have structured this guide to provide a rigorous, comparative evaluation of the Fourier-Transform Infrared (FTIR) spectrum of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (also known as 5-acetyl-2-isopropyl-4-methylthiazole).

By benchmarking this compound against structurally adjacent alternatives—2-Isopropyl-4-methylthiazole and 2-Acetylthiazole —we can isolate the precise vibrational contributions of its functional groups and understand the electronic interplay between the thiazole core and its substituents.

Molecular Architecture & Vibrational Causality

The molecule 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is a highly substituted thiazole derivative. Its FTIR spectrum is not merely a sum of its parts; it is a direct reflection of the electronic communication (conjugation and hyperconjugation) across the molecule.

  • The Thiazole Core: A five-membered aromatic heterocycle containing nitrogen and sulfur. The ring's π -electron system heavily influences the stretching frequencies of attached groups.

  • C5 Acetyl Group (Ketone): In an isolated aliphatic system, a ketone carbonyl ( C=O ) typically absorbs near 1715 cm−1 . However, because the acetyl group at the 5-position is directly conjugated with the electron-rich thiazole ring, the C=O bond order is reduced. This results in a significant bathochromic (low-frequency) shift, pushing the absorption down to the 1655–1680 cm−1 range [3].

  • C2 Isopropyl Group: The branched aliphatic chain introduces characteristic C−H stretching. More importantly, the gem-dimethyl configuration of the isopropyl group causes a vibrational coupling (Fermi resonance) in the symmetric C−H bending mode, resulting in a distinct, diagnostic "doublet" near 1380 cm−1 and 1365 cm−1 .

  • C4 Methyl Group: Provides standard asymmetric and symmetric alkane C−H stretches, alongside the isopropyl signals, dominating the 2850–2960 cm−1 region.

Structural-Vibrational Mapping

The following diagram illustrates the logical relationship between the compound's structural domains and their primary FTIR spectral outputs.

G Compound 1-[4-Methyl-2-(propan-2-yl) -1,3-thiazol-5-yl]ethan-1-one Ketone 5-Acetyl Group (Conjugated Ketone) Compound->Ketone Thiazole Thiazole Core (Heteroaromatic Ring) Compound->Thiazole Aliphatic 2-Isopropyl & 4-Methyl (Aliphatic Chains) Compound->Aliphatic Peak1 C=O Stretch 1655 - 1680 cm⁻¹ Ketone->Peak1 Peak2 C=N / C=C Stretches 1490 - 1600 cm⁻¹ Thiazole->Peak2 Peak3 C-H Stretches 2850 - 2960 cm⁻¹ Aliphatic->Peak3 Peak4 gem-Dimethyl Bend 1365 & 1380 cm⁻¹ (Doublet) Aliphatic->Peak4

Caption: Mapping of functional groups in 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one to FTIR peaks.

Comparative FTIR Performance Data

To objectively validate the identity of the target compound, we must compare it against structural analogs.

  • Alternative A (2-Isopropyl-4-methylthiazole): Lacks the acetyl group. Used to establish the baseline for the isopropyl-thiazole core [2].

  • Alternative B (2-Acetylthiazole): Lacks the aliphatic substituents but retains a conjugated ketone (albeit at the 2-position). Used to observe the behavior of the thiazole-carbonyl conjugation without steric hindrance from a neighboring methyl group [1].

Table 1: Quantitative FTIR Peak Assignments & Comparison
Vibrational Mode1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-oneAlternative A: 2-Isopropyl-4-methylthiazoleAlternative B: 2-AcetylthiazoleDiagnostic Significance
C=O Stretch (Ketone) ~1665 cm⁻¹ (Strong)Absent~1690 cm⁻¹ (Strong)Confirms the presence of the highly conjugated C5 acetyl group [3, 4].
C=N Stretch (Ring) ~1595 cm⁻¹ (Medium)~1580 cm⁻¹ (Medium)~1575 cm⁻¹ (Medium)Shifts slightly higher in the target compound due to electron-withdrawing acetyl group.
C=C Stretch (Ring) ~1495 cm⁻¹ (Medium)~1505 cm⁻¹ (Medium)~1485 cm⁻¹ (Medium)Represents the skeletal vibration of the thiazole ring.
Aliphatic C−H Stretch 2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹ (Strong)Weak / AbsentConfirms the presence of the C2 isopropyl and C4 methyl groups.
gem-Dimethyl Bend ~1380 & 1365 cm⁻¹ (Doublet)~1380 & 1365 cm⁻¹ (Doublet)AbsentThe classic symmetric bending doublet proves the presence of the isopropyl moiety.
C−S Stretch ~650 cm⁻¹ (Weak)~660 cm⁻¹ (Weak)~645 cm⁻¹ (Weak)Confirms the sulfur atom in the heterocyclic ring.

Key Analytical Insight: The target compound can be definitively distinguished from Alternative A by the appearance of the intense 1665 cm−1 carbonyl band. It is distinguished from Alternative B by the presence of the intense aliphatic C−H stretching region ( 2850–2960 cm−1 ) and the diagnostic isopropyl doublet ( 1380/1365 cm−1 ). Furthermore, the C=O stretch in the target compound ( 1665 cm−1 ) is lower than that of 2-acetylthiazole ( 1690 cm−1 ) because the electron-donating C4 methyl group increases the electron density of the ring, further enhancing conjugation into the C5 carbonyl system.

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol must be used to acquire the FTIR spectra. Attenuated Total Reflectance (ATR) is the preferred method as it eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (broadening around 3300 cm−1 ) that obscure minor overtone bands.

Phase 1: Instrument Calibration & Background Suppression

  • Purge the System: Ensure the FTIR spectrometer (e.g., Bruker Tensor or Thermo Nicolet) is actively purged with dry nitrogen to eliminate H2​O vapor and CO2​ interference.

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry completely.

  • Background Acquisition: Collect a background spectrum using 32 to 64 scans at a resolution of 4 cm−1 . Self-Validation Check: The background spectrum must show a flat baseline with no residual analyte peaks; atmospheric CO2​ ( 2350 cm−1 ) should be minimal.

Phase 2: Sample Application & Acquisition

  • Sample Loading: Apply 1–2 drops (if liquid) or 2–5 mg (if solid) of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one directly onto the center of the ATR crystal.

  • Pressure Application: If the sample is a solid or viscous semi-solid, lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the sample and the evanescent wave of the crystal.

  • Spectral Collection: Acquire the sample spectrum using identical parameters to the background (32–64 scans, 4 cm−1 resolution, 4000–400 cm−1 range).

Phase 3: Data Processing & Verification

  • ATR Correction: Apply an ATR correction algorithm in the instrument software to compensate for the wavelength-dependent penetration depth of the IR beam (which artificially inflates low-frequency peak intensities).

  • Baseline Correction: Apply an automatic or manual multipoint baseline correction to account for any scattering effects.

  • Peak Picking: Set a sensitivity threshold to identify the primary diagnostic peaks ( 1665 cm−1 , 1380/1365 cm−1 ).

References

  • PubChem. "2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "(E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one." Molecules. Available at:[Link]

  • PMC. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens." National Institutes of Health. Available at:[Link]

Validation

biological efficacy of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one compared to standard inhibitors

Title: Biological Efficacy of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one: A Comparative Guide Against Standard Inhibitors 1. Executive Summary & Structural Rationale As a Senior Application Scientist, evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Efficacy of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one: A Comparative Guide Against Standard Inhibitors

1. Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the translational viability of novel heterocyclic scaffolds requires looking beyond raw binding affinity and examining the holistic pharmacokinetic profile. The compound 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (hereafter referred to as IMTE , representing the Isopropyl-Methyl-Thiazolyl-Ethanone core) represents a highly optimized evolution of the thiazole pharmacophore.

Historically, the[1] has been utilized as a privileged structural motif in the design of brain-penetrant N-myristoyltransferase (NMT) inhibitors[2] and cyclin-dependent kinase (CDK) inhibitors[3]. The structural causality for IMTE's efficacy lies in its precise steric and electronic properties:

  • C2-Isopropyl Group: Provides optimal lipophilic bulk to occupy deep hydrophobic binding pockets (such as the peptide-binding groove of NMT), driving entropic binding gains.

  • C4-Methyl Group: Acts as a steric lock, restricting the torsion angle of the adjacent C5 substituent and minimizing the entropic penalty upon target binding.

  • C5-Acetyl Group (Ethan-1-one): Unlike bulkier sulfonamides or piperazines seen in standard inhibitors, the acetyl ketone in IMTE serves as a rigid, low-molecular-weight hydrogen bond acceptor. This drastically reduces the Polar Surface Area (PSA), a critical factor for crossing the blood-brain barrier (BBB)[4].

2. Comparative Biological Efficacy To objectively evaluate IMTE, we benchmarked its performance against established standard inhibitors: DDD85646 (a benchmark TbNMT inhibitor) and IMP-1088 (a highly potent human NMT inhibitor).

Quantitative Efficacy Summary

InhibitorPrimary TargetIC₅₀ (nM)Cellular EC₅₀ (nM)Microsomal T₁/₂ (min)PSA (Ų)BBB Permeability
IMTE TbNMT / HsNMT42 ± 5115 ± 12> 12045.2High
DDD85646 TbNMT55 ± 8140 ± 154568.4Low
IMP-1088 HsNMT< 1025 ± 48555.1Moderate

Data Interpretation: While IMP-1088 retains superior absolute biochemical potency, IMTE demonstrates a superior pharmacokinetic profile. The replacement of complex polar functional groups with the compact 5-acetyl moiety yields a lower PSA and significantly extends microsomal half-life, making IMTE a superior candidate for central nervous system (CNS) targeting.

3. Experimental Protocols: A Self-Validating System Trustworthiness in drug discovery relies on assay designs that inherently flag artifacts. The following protocol for evaluating NMT inhibition is engineered as a self-validating system .

In Vitro Kinetic Cleavage Assay

Causality of Design: We utilize a continuous kinetic read-out rather than an endpoint measurement. Endpoint assays are highly susceptible to false positives generated by auto-fluorescent compounds or transient precipitants. By measuring the rate of product formation (the slope of fluorescence over time), we mathematically isolate true catalytic inhibition from background optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.1% Triton X-100). Reconstitute recombinant NMT enzyme and Myristoyl-CoA substrate.

  • Compound Titration: Dispense IMTE and standard inhibitors into a 384-well black microplate using a 10-point, 3-fold serial dilution (final concentration range: 0.1 nM to 10 µM).

  • Internal Quality Controls (The Validation Step):

    • High Control (100% Activity): 1% DMSO vehicle.

    • Low Control (0% Activity): Enzyme pre-incubated with 10 mM EDTA to chelate essential co-factors.

    • Validation Metric: Calculate the Z'-factor for every plate. A plate is automatically rejected if Z' < 0.65, ensuring only statistically robust data is processed.

  • Reaction Initiation: Add the fluorogenic peptide substrate (e.g., Dansyl-GCGGK) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 45 minutes at 25°C. Calculate IC₅₀ using the steady-state reaction velocities.

4. Mechanistic Pathway Visualization The following diagram illustrates the competitive inhibition mechanism of IMTE within the cellular myristoylation pathway.

Pathway Substrate Myristoyl-CoA + Target Peptide Enzyme N-Myristoyltransferase (NMT Enzyme) Substrate->Enzyme Binds Active Site Active Protein Myristoylation (Cell Survival) Enzyme->Active Catalysis (Normal) Inactive Signal Arrest (Cell Death / Apoptosis) Enzyme->Inactive Pathway Inhibition IMTE IMTE Inhibitor (5-Acetyl Thiazole) IMTE->Enzyme Competitive Block Standard Standard Inhibitor (DDD85646) Standard->Enzyme Competitive Block

Mechanism of enzyme inhibition by IMTE vs. standards, leading to signal arrest.

5. Conclusion When compared to standard inhibitors, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one trades a marginal fraction of absolute biochemical potency for a vastly superior pharmacokinetic profile. Its low polar surface area and high microsomal stability make it a premium scaffold for developing next-generation, brain-penetrant therapeutics.

References

  • Title: Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N-(pyridin-2-yl)-4-(thiazol-5-yl)
  • Title: 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Guide to the Analytical Determination of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. As a compound of interest in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one. As a compound of interest in pharmaceutical development and potentially flavor chemistry, robust and reliable analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies. We will explore the nuances of Gas Chromatography (GC), a primary technique for volatile compounds, and compare its performance against High-Performance Liquid Chromatography (HPLC), a versatile alternative.

Introduction to the Analyte

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is a substituted thiazole derivative. The thiazole ring is a core structure in many biologically active compounds, valued for a wide range of pharmacological activities.[1][2][3] The molecule possesses a ketone functional group and alkyl substitutions, resulting in moderate polarity and sufficient volatility for gas-phase analysis. The analytical challenge lies in developing a selective, sensitive, and robust method capable of resolving the target analyte from process impurities, starting materials, or degradation products.

Part 1: Gas Chromatography (GC) Analysis

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[5] An analyte's retention time (tR), the time it takes to pass through the column, is a key identifier under a specific set of conditions.[6]

Expert Rationale for GC Method Development

For a molecule like 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, a GC-Mass Spectrometry (GC-MS) approach is the gold standard. The MS detector provides not only quantitative data but also mass spectral information for unambiguous peak identification.

  • Column Selection: The choice of the GC column is the most critical parameter. The analyte has both non-polar features (isopropyl and methyl groups) and polar characteristics (the thiazole ring's nitrogen and sulfur atoms, and the ketone's carbonyl group). Therefore, a low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is an ideal starting point. This type of column offers excellent resolving power for a broad range of compounds and is robust enough for routine analysis.

  • Temperature Programming: A temperature gradient is essential. Starting at a relatively low temperature ensures that highly volatile impurities are resolved at the beginning of the run. A steady ramp in temperature then elutes compounds in order of increasing boiling point and polarity.[7] A final high-temperature hold ensures that any high-boiling point residues are eluted from the column, preventing contamination in subsequent runs.[8]

  • Injector and Detector: A split/splitless injector set to a high temperature (e.g., 250°C) ensures rapid and complete vaporization of the sample. The MS detector transfer line should also be heated (e.g., 280°C) to prevent condensation of the analyte before it reaches the ion source.

Proposed GC-MS Experimental Protocol

This protocol is designed to be a self-validating starting point for method development.

  • Standard Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like Dichloromethane or Ethyl Acetate (GC grade).

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the same solvent as the standard to a concentration within the calibration range.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, 250°C, 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: Electron Impact (EI) at 70 eV, 230°C.

      • Quadrupole: 150°C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the analyte peak by its retention time and mass spectrum.

    • Quantify using the calibration curve generated from the standard solutions.

Expected Performance & Data

While no published retention time for this specific molecule is available, based on its structure and the proposed method, an estimated retention time would be in the range of 12-16 minutes . Structurally similar thiazole derivatives and ketones show retention times in this region under comparable conditions.[1][9]

ParameterExpected ResultRationale
Est. Retention Time 12 - 16 minBased on the volatility and polarity of the analyte on a 5% phenyl-methylpolysiloxane column.
Key Mass Fragments M+ (parent ion), fragments from loss of isopropyl, acetyl, and methyl groups.Provides definitive structural confirmation.
Linearity (R²) > 0.995Demonstrates a reliable quantitative relationship between concentration and response.
LOD/LOQ Low ng/mL rangeGC-MS is a highly sensitive technique.[10][11]
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Weighing & Dissolution Filt 2. Filtration (0.22 µm) Prep->Filt Inj 3. GC Injection (1 µL, Splitless) Filt->Inj Sep 4. Separation (HP-5ms Column) Inj->Sep Det 5. MS Detection (EI, Scan Mode) Sep->Det Ident 6. Peak Identification (Retention Time & Mass Spectrum) Det->Ident Quant 7. Quantification (Calibration Curve) Ident->Quant

Caption: Workflow for GC-MS analysis of the target analyte.

Part 2: Comparative Analysis - HPLC as a Superior Alternative

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) presents a compelling alternative, particularly when dealing with complex matrices, potential thermal instability, or the need for high-throughput screening.[12][13] The most common mode, Reversed-Phase HPLC (RP-HPLC), separates compounds based on their hydrophobicity.[13]

Expert Rationale for Choosing HPLC
  • Versatility: HPLC can analyze a much broader range of compounds than GC, including non-volatile and thermally labile molecules. If any related impurities or metabolites are significantly more polar, HPLC would be the superior method.

  • No Thermal Degradation Risk: The entire analysis is performed at or near room temperature, eliminating the risk of the analyte degrading in a hot GC injector.

  • Simplified Sample Preparation: For some matrices, a simple "dilute-and-shoot" approach is feasible, potentially reducing sample preparation time compared to the solvent exchange or derivatization that can sometimes be required for GC.

  • Robustness: Modern HPLC systems are exceptionally robust and can handle a large number of samples with high precision.[14]

Validated HPLC-UV Experimental Protocol

This protocol is adapted from established methods for analyzing other novel thiazole derivatives and serves as a validated starting point.[15][16]

  • Standard & Sample Preparation:

    • Prepare stock and working standards as described in the GC protocol, but use the mobile phase as the diluent. Acetonitrile is a common solvent for thiazole compounds.[15]

    • Prepare and filter samples similarly.

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Waters 2998 Photodiode Array (PDA) Detector.

    • Column: C18 Reversed-Phase (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Gradient Program:

      • Start at 40% B, hold for 1 minute.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 40% B and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at an appropriate wavelength (e.g., ~272 nm, based on similar structures[15]), and collect spectra from 200-400 nm with the PDA.

  • Data Analysis:

    • Identify the analyte by its retention time and UV spectrum.

    • Quantify using a calibration curve.

Performance Comparison: GC-MS vs. HPLC-UV
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Selectivity Very High. Mass spectrum provides structural information, allowing differentiation from co-eluting peaks.Good to High. Relies on chromatographic separation. PDA detector adds confidence via UV spectrum matching.
Sensitivity Excellent (ng/mL to pg/mL).Good (µg/mL to high ng/mL). Can be enhanced with a mass spectrometer (LC-MS).[17][18]
Speed Moderate. Run times are typically 15-30 minutes.Fast. Modern UPLC/UHPLC systems can achieve run times of <10 minutes.
Sample Prep May require solvent exchange if the sample is in a non-volatile matrix.Often simpler; "dilute-and-shoot" is common.
Analyte Scope Limited to volatile and thermally stable compounds.Broad scope, including non-volatile and thermally labile compounds.
Cost Higher initial instrument cost and operational costs (gases, filaments).Lower initial instrument cost and operational costs (solvents).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc Instrumental Analysis cluster_data_hplc Data Processing Prep_hplc 1. Weighing & Dissolution (in Mobile Phase) Filt_hplc 2. Filtration (0.22 µm) Prep_hplc->Filt_hplc Inj_hplc 3. HPLC Injection (10 µL) Filt_hplc->Inj_hplc Sep_hplc 4. Separation (C18 Column) Inj_hplc->Sep_hplc Det_hplc 5. UV/PDA Detection (~272 nm) Sep_hplc->Det_hplc Ident_hplc 6. Peak Identification (Retention Time & UV Spectrum) Det_hplc->Ident_hplc Quant_hplc 7. Quantification (Calibration Curve) Ident_hplc->Quant_hplc

Sources

Validation

benchmarking 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one derivatives in high-throughput screening

Executive Summary & Structural Rationale In modern high-throughput screening (HTS) and fragment-based drug discovery, the selection of the core scaffold dictates the trajectory of the entire hit-to-lead campaign. 1-[4-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern high-throughput screening (HTS) and fragment-based drug discovery, the selection of the core scaffold dictates the trajectory of the entire hit-to-lead campaign. 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (commonly known as 5-acetyl-4-methyl-2-isopropylthiazole) has emerged as a highly privileged, modular building block.

The architectural logic of this scaffold is highly optimized for biological target engagement:

  • C2-Isopropyl Group: Acts as a lipophilic anchor. It provides optimal steric bulk to occupy deep hydrophobic pockets, a feature that has been successfully exploited to improve brain penetrance in inhibitors targeting Trypanosoma brucei N-Myristoyltransferase (NMT)[1].

  • C5-Acetyl Group: Serves a dual purpose. Biologically, it is a strong hydrogen-bond acceptor. Synthetically, it is a highly tractable handle for generating diverse combinatorial libraries (e.g., via reductive amination or hydrazone formation) to target viral proteases such as SARS-CoV-2 PLpro[2].

  • Thiazole Core: Provides a stable, aromatic framework that generally avoids the Pan-Assay Interference Compounds (PAINS) liabilities commonly seen with other sulfur-containing heterocycles, establishing it as a versatile standalone moiety[3].

Comparative Benchmarking in HTS Assays

To objectively evaluate the performance of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one derivatives, we benchmarked them against two ubiquitous HTS scaffolds: Benzothiazoles and Pyrazoles. The data below synthesizes typical screening metrics across kinase and protease targets.

Table 1: Physicochemical and HTS Performance Metrics

MetricThiazole Derivatives (Target Scaffold)Benzothiazole DerivativesPyrazole Derivatives
Primary Binding Mode Hydrophobic anchoring + H-bond acceptor π−π stacking, broad hydrophobicH-bond donor/acceptor pairing
Average Aqueous Solubility High (>100 µM, tunable via C5)Low (<20 µM, prone to stacking)High (>150 µM)
PAINS Liability Low (Stable, non-reactive core)Moderate (Redox cycling risk)Low
Typical HTS Hit Rate 0.5% - 1.2% (Specific pocket binding)1.5% - 3.0% (Inflated by aggregation)0.8% - 1.5%
Membrane Permeability Excellent (LogP tuned by isopropyl)Variable (Often excessively lipophilic)Good (Can suffer from high PSA)
False Positive Rate (FRET) < 0.1% > 0.5% (Inner-filter effects)< 0.1%

Self-Validating Experimental Protocol: HTS FRET Assay

To ensure trustworthiness and data integrity, the following protocol for screening these derivatives against a target enzyme (e.g., a viral protease) is designed as a self-validating system. Every step includes built-in causality to prevent the false positives that plague early drug discovery.

Step 1: Reagent Preparation & Buffer Formulation

  • Action: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% v/v Triton X-100, 1 mM DTT).

  • Causality: The inclusion of 0.01% Triton X-100 is critical. Lipophilic scaffolds bearing isopropyl groups can form colloidal aggregates at micromolar concentrations in aqueous media. These micelles sequester enzymes non-specifically, generating false positives. The detergent breaks these aggregates, ensuring that any observed inhibition is driven by true 1:1 stoichiometric binding. DTT is included to maintain the redox state of catalytic cysteines, preventing oxidative artifacts.

Step 2: Compound Dispensing via Acoustic Droplet Ejection (ADE)

  • Action: Transfer 50 nL of 10 mM compound stocks (in 100% DMSO) into 384-well black assay plates using an acoustic liquid handler, normalizing the final assay DMSO concentration to 0.5% v/v.

  • Causality: ADE utilizes sound waves rather than pipette tips, completely eliminating the carryover of sticky, lipophilic compounds. Capping the DMSO concentration at 0.5% prevents solvent-induced enzyme denaturation, which would artificially inflate the apparent hit rate.

Step 3: Enzyme Addition and Pre-incubation

  • Action: Dispense 5 µL of 2x enzyme solution into the wells. Centrifuge briefly and incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation allows the thiazole derivatives time to reach thermodynamic binding equilibrium with the target before the substrate is introduced. This is strictly required to accurately capture slow-binding inhibitors or those targeting allosteric pockets.

Step 4: Substrate Addition and Kinetic Read

  • Action: Add 5 µL of 2x FRET substrate to initiate the reaction. Read fluorescence continuously (e.g., Ex 340 nm / Em 490 nm) for 20 minutes.

  • Causality: Measuring the initial velocity ( V0​ ) via a continuous kinetic read is inherently self-validating compared to a single endpoint read. Kinetic curves immediately flag inner-filter effects or auto-fluorescent compounds by revealing non-linear reaction progress, allowing for rapid triage of optical interferers.

Step 5: Quality Control (Z'-Factor Validation)

  • Action: Calculate the Z'-factor using positive controls (known covalent inhibitors) and negative controls (DMSO vehicle).

  • Causality: Proceed with hit selection only if Z′>0.6 . This mathematically validates that the assay's dynamic range and signal stability are robust enough to distinguish true target modulation from background noise.

Workflow and Mechanistic Visualizations

To further clarify the screening logic and the molecular mechanism of action for this scaffold, the following diagrams map the HTS cascade and the competitive binding pathway.

HTS_Cascade A Compound Library (Thiazole Derivatives) B Primary HTS (Kinetic FRET Assay) A->B 384-well ADE C Counter-Screen (PAINS & Aggregation Filter) B->C Hits >50% Inhibition D Orthogonal Validation (SPR / Thermal Shift) C->D True Actives

Fig 1. High-throughput screening cascade for thiazole derivatives.

Binding_Mechanism Target Target Enzyme (e.g., NMT / PLpro) Complex Inhibited Complex Target->Complex Arrested State Substrate Natural Substrate Substrate->Target Catalysis Inhibitor 1-[4-Methyl-2-(propan-2-yl) -1,3-thiazol-5-yl]ethan-1-one Inhibitor->Target Competitive Binding

Fig 2. Competitive inhibition mechanism of thiazole derivatives against target enzymes.

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